molecular formula C9H7BrN2 B2474589 4-Bromo-2-methyl-1,8-naphthyridine CAS No. 1824203-20-4

4-Bromo-2-methyl-1,8-naphthyridine

Cat. No.: B2474589
CAS No.: 1824203-20-4
M. Wt: 223.073
InChI Key: QCUMFPOOSCXFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methyl-1,8-naphthyridine is a versatile brominated heterocyclic compound that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery. The 1,8-naphthyridine core is a privileged scaffold in pharmacology, with well-documented derivatives exhibiting a broad spectrum of biological activities . This specific derivative, featuring a bromine atom at the 4-position and a methyl group at the 2-position, is particularly valuable for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid exploration of structure-activity relationships . Research into 1,8-naphthyridine analogues has demonstrated their significant potential as antimicrobial agents, with some derivatives acting as potent DNA gyrase inhibitors . Beyond antimicrobial applications, these compounds are also being investigated as dual inhibitors of enzymes like carbonic anhydrase and alkaline phosphatase, suggesting promise for treating conditions like rheumatoid arthritis . Furthermore, the 1,8-naphthyridine structure is found in compounds with antitumor properties and is used in materials science for developing organic light-emitting diodes (OLEDs) due to its photoluminescent properties . This combination of a reactive halogen handle and a pharmaceutically relevant core makes this compound an indispensable building block for researchers developing new therapeutic candidates and advanced functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methyl-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-5-8(10)7-3-2-4-11-9(7)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUMFPOOSCXFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824203-20-4
Record name 4-bromo-2-methyl-1,8-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-methyl-1,8-naphthyridine: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-methyl-1,8-naphthyridine (CAS Number 54569-28-7), a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific literature on this compound is scarce, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and strategic application. We will explore a proposed synthetic route via the Friedländer condensation, predict its spectroscopic signature, and discuss its potential as a versatile intermediate for the development of novel therapeutics. This guide is intended to empower researchers to leverage the unique chemical attributes of the 1,8-naphthyridine scaffold.

Introduction: The 1,8-Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of drug discovery.[1][2] Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding contribute to its ability to interact with a wide range of biological targets. This has led to the development of numerous 1,8-naphthyridine derivatives with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1]

This compound represents a strategically functionalized derivative. The methyl group at the 2-position can influence the molecule's steric and electronic properties, potentially modulating its binding affinity and selectivity for biological targets. The bromine atom at the 4-position is a key synthetic handle, enabling a wide array of cross-coupling reactions for the introduction of diverse substituents and the construction of complex molecular architectures.

Proposed Synthesis: The Friedländer Condensation

A highly efficient and well-established method for the synthesis of 1,8-naphthyridines is the Friedländer condensation.[3][4][5][6] This reaction involves the acid- or base-catalyzed condensation of a 2-amino-pyridine-3-carbaldehyde with a compound containing an activated methylene group, followed by cyclization and dehydration.

For the synthesis of this compound, a plausible approach involves the reaction of 2-amino-3-bromo-pyridine-4-carbaldehyde with acetone.

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_amino_3_bromo_pyridine_4_carbaldehyde 2-Amino-3-bromo- pyridine-4-carbaldehyde Reaction Reaction 2_amino_3_bromo_pyridine_4_carbaldehyde->Reaction Acetone Acetone Acetone->Reaction Catalyst Base Catalyst (e.g., NaOH, KOH) Catalyst->Reaction Solvent Solvent (e.g., Ethanol, Water) Solvent->Reaction Temperature Heat Temperature->Reaction Product 4-Bromo-2-methyl- 1,8-naphthyridine Reaction->Product Friedländer Condensation

Caption: Proposed Friedländer synthesis of this compound.

Detailed Experimental Protocol (Proposed)
  • To a solution of 2-amino-3-bromo-pyridine-4-carbaldehyde (1.0 eq) in ethanol (10 mL/mmol) is added acetone (3.0 eq). The excess of acetone drives the reaction towards completion.

  • A catalytic amount of a base, such as sodium hydroxide (0.1 eq), is added to the mixture. The base facilitates the deprotonation of acetone to form the enolate nucleophile.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). The progress of the reaction can be followed by observing the consumption of the starting materials and the appearance of the product spot.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. This will yield the desired this compound as a solid.

Physicochemical and Spectroscopic Characterization (Predicted)

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol
Appearance Off-white to pale yellow solid
Melting Point 150-160 °C
Solubility Soluble in chloroform, dichloromethane, and DMSO
Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃) δ 8.8-9.0 (dd, 1H), 8.2-8.4 (dd, 1H), 7.5-7.7 (m, 1H), 7.3-7.5 (s, 1H), 2.7-2.9 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 160-162, 155-157, 152-154, 138-140, 125-127, 122-124, 120-122, 118-120, 25-27
IR (KBr, cm⁻¹) ~3050 (Ar-H), ~2950 (C-H), ~1600, 1580, 1450 (C=C, C=N), ~800 (C-Br)
Mass Spec (EI) m/z 222/224 (M⁺, isotopic pattern for Br)

Note: These are predicted values and should be confirmed by experimental data.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of the bromo substituent, which makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of functional groups at the 4-position, providing access to a diverse library of novel 1,8-naphthyridine derivatives.

Potential Cross-Coupling Reactions

G cluster_reactions Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald_Hartwig Buchwald-Hartwig Amination (R₂NH) Start->Buchwald_Hartwig Pd Catalyst, Base Heck Heck Coupling (Alkene) Start->Heck Pd Catalyst, Base

Caption: Potential cross-coupling reactions of this compound.

These reactions open up avenues for the synthesis of compounds with tailored properties for various applications:

  • Drug Discovery: Introduction of aryl, heteroaryl, and amino groups can lead to the development of potent and selective inhibitors of kinases, polymerases, and other enzymes implicated in diseases such as cancer and viral infections.

  • Materials Science: The rigid, planar 1,8-naphthyridine core, when functionalized with chromophores or other electronically active groups, can be used to create novel organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Potential Biological Activities and Therapeutic Targets

Based on the extensive research on 1,8-naphthyridine derivatives, this compound and its derivatives are promising candidates for investigation in several therapeutic areas:

  • Anticancer Agents: The 1,8-naphthyridine scaffold is a known DNA intercalator and can inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.

  • Antimicrobial Agents: The structural similarity to quinolone antibiotics suggests potential antibacterial activity through the inhibition of bacterial DNA gyrase.

  • Kinase Inhibitors: The nitrogen atoms in the 1,8-naphthyridine ring can act as hydrogen bond acceptors, a key interaction in the ATP-binding pocket of many kinases.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds with significant potential in drug discovery and materials science. While direct experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and the known properties of related 1,8-naphthyridine derivatives. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted and is expected to yield exciting new discoveries.

References

  • PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

  • ResearchGate. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

  • RSC Publishing. (2015). A mild synthesis of substituted 1,8-naphthyridines. [Link]

  • Google Patents. (1974). US3842087A - 1,8-naphthyridine compounds.
  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

  • PubMed. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. [Link]

  • PubMed. (2021). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. [Link]

  • RSC Publishing. (2004). Strongly luminescent metal–organic compounds: spectroscopic properties and crystal structure of substituted 1,8-naphthyridine and its zinc(II) complex. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]

Sources

Chemical structure and properties of 4-Bromo-2-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-2-methyl-1,8-naphthyridine: Synthesis, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,8-naphthyridine core is a privileged scaffold, forming the basis of numerous therapeutic agents due to its versatile biological activity.[1] This document details the molecular structure, physicochemical properties, and robust synthetic protocols for this compound. Furthermore, it explores its key chemical reactivity, with a focus on palladium-catalyzed cross-coupling reactions for further derivatization, and discusses the broad spectrum of potential applications rooted in the pharmacological profile of the 1,8-naphthyridine class of molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a nitrogen-containing heterocyclic system that has garnered immense interest from researchers in medicinal and materials chemistry.[1] Its rigid, planar structure and the presence of two nitrogen atoms make it an exceptional scaffold for designing molecules that can interact with biological targets, such as enzymes and nucleic acids. Derivatives of 1,8-naphthyridine have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and analgesic properties.[1]

The parent compound of this family, nalidixic acid, was a pioneering synthetic antibacterial agent, and its structural motif is found in many fluoroquinolone antibiotics.[2] This legacy underscores the scaffold's proven therapeutic relevance. This compound serves as a critical and versatile building block. The bromine atom at the 4-position provides a reactive handle for introducing molecular diversity through reactions like Suzuki-Miyaura cross-coupling, enabling the synthesis of extensive compound libraries for drug discovery and optimization.

Molecular Structure and Physicochemical Properties

Chemical Structure

This compound consists of a fused pyridine ring system with a methyl group at position 2 and a bromine atom at position 4. The strategic placement of these functional groups dictates the molecule's reactivity and potential for further functionalization.

G A 2-Aminonicotinaldehyde + Acetone B Step 1: Friedländer Annulation (Choline Hydroxide, H₂O, 50°C) A->B Reagents C 2-Methyl-1,8-naphthyridine (Intermediate) B->C High Yield (>95%) D Step 2: Electrophilic Bromination (NBS, H₂SO₄, 130°C) C->D Intermediate E This compound (Final Product) D->E Selective Reaction Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Br) (Naphthyridyl) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Ar_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar_Ar Boronate Ar'-B(OR)₂ (Activated Boronic Acid/Ester) Boronate->Transmetal RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Product_center RedElim->Product_center Product 4-Aryl-2-methyl- 1,8-naphthyridine (Ar-Ar') Product_center->Product ArBr 4-Bromo-2-methyl- 1,8-naphthyridine (ArBr) ArBr->OxAdd Base Base (e.g., K₂CO₃) Base->Boronate

Sources

The 1,8-Naphthyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery & Development Professionals

The 1,8-naphthyridine nucleus, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile synthesis, unique electronic properties, and ability to form a wide range of interactions with biological targets have led to the discovery of numerous compounds with diverse and potent pharmacological activities. This guide provides a comprehensive technical overview of 1,8-naphthyridine derivatives, focusing on their synthesis, mechanisms of action across key therapeutic areas, structure-activity relationships, and clinical significance.

The Allure of the 1,8-Naphthyridine Core: A Structural Perspective

The 1,8-naphthyridine core consists of two fused pyridine rings. The presence and position of the nitrogen atoms influence the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape. These features are critical for its ability to interact with a variety of biological macromolecules, including enzymes and receptors. The versatility of synthetic routes allows for the introduction of a wide array of substituents at various positions of the naphthyridine ring, enabling the fine-tuning of physicochemical properties and biological activity.

Key Synthetic Strategies for 1,8-Naphthyridine Derivatives

The construction of the 1,8-naphthyridine core can be achieved through several classical and modern synthetic methodologies. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

The Friedländer Annulation: A Cornerstone in 1,8-Naphthyridine Synthesis

The Friedländer synthesis is a widely employed and versatile method for constructing the 1,8-naphthyridine skeleton. This reaction involves the condensation of a 2-aminopyridine derivative, typically 2-aminonicotinaldehyde, with a compound containing a reactive α-methylene group, such as a ketone or a β-ketoester. The reaction is typically catalyzed by an acid or a base and proceeds through a condensation followed by a cyclodehydration step.[1]

Illustrative Experimental Protocol: Solvent-Free Friedländer Synthesis

A mixture of 2-aminonicotinaldehyde (0.01 mol), an active methylene compound (e.g., ethyl acetoacetate, 0.01 mol), and a catalytic amount of CeCl₃·7H₂O (0.01 mol) is ground together using a mortar and pestle at room temperature.[2] The reaction progress is monitored by thin-layer chromatography. Upon completion, cold water is added to the reaction mixture, and the solid product is collected by vacuum filtration, washed with water, and recrystallized from a suitable solvent.[2] This solvent-free approach offers advantages in terms of environmental friendliness and operational simplicity.[2]

Workflow for Friedländer Synthesis of 1,8-Naphthyridines

General Workflow for Friedländer Synthesis start Starting Materials: 2-Aminonicotinaldehyde Active Methylene Compound reaction Reaction: Condensation & Cyclodehydration (e.g., Solvent-free grinding) start->reaction catalyst Catalyst: Acid or Base (e.g., CeCl3·7H2O) catalyst->reaction workup Work-up: Addition of water, Filtration reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product 1,8-Naphthyridine Derivative purification->product analysis Characterization: NMR, Mass Spectrometry, etc. product->analysis Mechanism of Topoisomerase II Inhibition drug 1,8-Naphthyridine Derivative (e.g., Vosaroxin) cleavage_complex Topoisomerase II-DNA Cleavage Complex drug->cleavage_complex Stabilizes topoII Topoisomerase II topoII->cleavage_complex dna DNA dna->cleavage_complex religation DNA Re-ligation cleavage_complex->religation Inhibits strand_breaks DNA Strand Breaks cleavage_complex->strand_breaks apoptosis Apoptosis strand_breaks->apoptosis

Caption: The inhibitory action of 1,8-naphthyridine derivatives on Topoisomerase II, leading to DNA damage and apoptosis.

Kinase Inhibition: Targeting Dysregulated Cell Signaling

Certain 1,8-naphthyridine derivatives have been identified as inhibitors of various protein kinases that are often dysregulated in cancer, such as epidermal growth factor receptor (EGFR) and transforming growth factor-beta (TGF-beta) type I receptor (ALK5). [3][4]By blocking the activity of these kinases, these compounds can interfere with signaling pathways that control cell proliferation, survival, and angiogenesis. [3] Structure-Activity Relationship (SAR) Insights for Anticancer Activity

Quantitative structure-activity relationship (QSAR) studies have provided valuable insights into the structural requirements for the anticancer activity of 1,8-naphthyridine derivatives. [5][6][7][8]For instance, in a series of cytotoxic naphthyridine derivatives, the presence of a bulky, lipophilic group at the C-2 position, such as a naphthyl ring, was found to be beneficial for potent activity against various cancer cell lines. [5][6]The C-1 NH and C-4 carbonyl groups of the naphthyridine ring were also identified as important for cytotoxicity. [5]

Compound Substitution Pattern HeLa IC₅₀ (µM) HL-60 IC₅₀ (µM) PC-3 IC₅₀ (µM)
14 C-2: Naphthyl 2.6 1.5 2.7
15 C-2: Naphthyl, C-6: Methyl 2.3 0.8 11.4

| 16 | C-2: Naphthyl, C-7: Methyl | 0.7 | 0.1 | 5.1 |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. [6]

Antibacterial Activity: A Legacy and a Future

The 1,8-naphthyridine scaffold is historically significant in the field of antibacterial agents, with nalidixic acid being one of the earliest quinolone antibiotics. [6]These compounds typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. [6]More recent research has focused on developing 1,8-naphthyridine derivatives that can overcome bacterial resistance. [9][10][11][12]Some derivatives have been shown to potentiate the activity of existing fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a synergistic effect. [9][10][11][12]

Anti-inflammatory and Antiviral Potential

The therapeutic potential of 1,8-naphthyridine derivatives extends to anti-inflammatory and antiviral applications. [13][14][15][16]Certain derivatives have been shown to downregulate the production of pro-inflammatory cytokines. [13]Others have demonstrated activity against a range of viruses, including human cytomegalovirus (HCMV).

ADMET Considerations in Drug Development

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. In silico ADMET studies of various 1,8-naphthyridine derivatives have suggested that many of these compounds possess favorable drug-like properties with good absorption and solubility profiles and negligible predicted toxicity. [17][18][19][20]However, experimental validation of these predictions is essential in the drug development process.

Future Perspectives

The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Elucidation of Novel Mechanisms of Action: Exploring new biological targets for 1,8-naphthyridine derivatives to address unmet medical needs.

  • Combating Drug Resistance: Designing next-generation derivatives that can overcome resistance mechanisms in cancer and infectious diseases.

  • Targeted Drug Delivery: Developing drug delivery systems to enhance the efficacy and reduce the side effects of potent 1,8-naphthyridine-based drugs.

  • Expansion into New Therapeutic Areas: Investigating the potential of this versatile scaffold for the treatment of other diseases, such as neurodegenerative and metabolic disorders.

References

  • Anticancer and Immunomodulatory Activities of Novel 1,8-naphthyridine Deriv
  • Vosaroxin Fails to Improve Overall Survival in AML, but Certain Subgroups Benefit. (2014). Cancer Network. [Link]

  • Sunesis Announces Results From Pivotal Phase 3 VALOR Trial of Vosaroxin and Cytarabine in Patients With First Relapsed or Refractory Acute Myeloid Leukemia. (2014). Fierce Biotech. [Link]

  • Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Liter
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (2017). Acta Chimica Slovenica. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). Biological and Pharmaceutical Bulletin. [Link]

  • A phase 1b/2 study of vosaroxin in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia. (2014). Haematologica. [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of-[13][6]Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. (2023). Journal of Molecular Structure. [Link]

  • Vosaroxin plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study. (2015). The Lancet Oncology. [Link]

  • Phase 3 results for vosaroxin/cytarabine in the subset of patients ≥60 years old with refractory/early relapsed acute myeloid leukemia. (2018). Haematologica. [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PubMed. [Link]

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. (2024). Journal of Bio-X Research. [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). Chemistry & Biodiversity. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021). ACS Omega. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega. [Link]

  • Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. (2020). Archiv der Pharmazie. [Link]

  • QSAR analysis of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines with anticancer activity. (2007). European Journal of Medicinal Chemistry. [Link]

  • CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. (2015). Indian Journal of Heterocyclic Chemistry. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Medicinal Chemistry. [Link]

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. (2024). ResearchGate. [Link]

  • Discovery of a novel series of quinolone and naphthyridine derivatives as potential topoisomerase I inhibitors by scaffold modification. (2009). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents. (2023). ResearchGate. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). Future Medicinal Chemistry. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Quantitative structure-activity relationships (QSAR). SlideShare. [Link]

  • Synthesis and ADMET Study of Some 1, 8-Naphthyidine and Quinoline 3-Carboxylic Acid Derivatives. (2021). ResearchGate. [Link]

  • 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. (1970). Journal of Medicinal Chemistry. [Link] 33.-[13][6]Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. (2023). PLOS ONE. [Link]

  • Topoisomerase inhibitor. Wikipedia. [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (2025). Journal of Medicinal Chemistry. [Link]

  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. (2007). Journal of Medicinal Chemistry. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). Molecules. [Link]

Sources

4-Bromo-2-methyl-1,8-naphthyridine heterocyclic building blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 4-Bromo-2-methyl-1,8-naphthyridine Heterocyclic Building Block

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic core renowned for its wide-ranging applications in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of the this compound building block, a versatile intermediate for the synthesis of novel chemical entities. We will explore its synthesis, delineate the strategic importance of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, and survey its application in the development of potent therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery, offering field-proven insights and detailed experimental protocols to facilitate its use in creating diverse molecular libraries.

The 1,8-Naphthyridine Scaffold: A Privileged Core in Medicinal Chemistry

The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, has garnered significant attention from the scientific community due to its presence in numerous biologically active compounds.[3][4] Its rigid, planar structure and the presence of nitrogen atoms, which can act as hydrogen bond acceptors, make it an ideal scaffold for interacting with various biological targets.

Historically, the 1,8-naphthyridine core formed the basis of the first synthetic quinolone antibiotics, such as Nalidixic acid, which paved the way for the development of more potent fluoroquinolones like Enoxacin.[5][6] The therapeutic applications of this scaffold are extensive, with derivatives exhibiting antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties.[2][7] Furthermore, these compounds have shown potential in treating neurological disorders, including Alzheimer's disease and depression.[2]

The this compound derivative is of particular strategic importance. The methyl group at the C2 position can influence the molecule's steric and electronic properties, while the bromine atom at the C4 position serves as a highly versatile synthetic handle. This C-Br bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of diverse substituents to explore structure-activity relationships (SAR).[8][9]

Caption: Strategic features of the this compound core.

Synthesis of the Core Building Block

The synthesis of substituted 1,8-naphthyridines can be achieved through various established methods, with the Friedländer annulation being one of the most common approaches.[1][10] This methodology typically involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group with a compound containing an activated methylene group. For the synthesis of this compound, a logical pathway involves the initial construction of the 2-methyl-1,8-naphthyridin-4-ol intermediate, followed by a halogenation step.

The causality behind this choice is twofold:

  • Accessibility of Precursors: 2-Aminonicotinic acid and ethyl acetoacetate are readily available and cost-effective starting materials.

  • Control of Regiochemistry: The cyclization reaction is directed and highly regioselective, reliably forming the desired 1,8-naphthyridine core. The subsequent conversion of the hydroxyl group to a bromide is a standard and high-yielding transformation.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Halogenation A 2-Aminonicotinic Acid + Ethyl Acetoacetate B Gould-Jacobs Reaction A->B C Cyclization (Dowtherm A, 250°C) B->C D 2-Methyl-1,8-naphthyridin-4-ol C->D E 2-Methyl-1,8-naphthyridin-4-ol F Reaction with POBr3 E->F G This compound F->G

Caption: A plausible two-stage synthetic workflow for the target compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Methyl-1,8-naphthyridin-4-ol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminonicotinic acid (1.0 equiv) and ethyl acetoacetate (1.2 equiv).

  • Heating: Heat the mixture at 140-150°C for 2 hours. The reaction mixture will become a thick paste.

  • Cyclization: To the cooled paste, add Dowtherm A (high-boiling aromatic heat transfer fluid) until the solid is fully submerged. Heat the mixture to 250°C for 30-45 minutes.

  • Workup: Allow the mixture to cool to approximately 100°C and pour it into a beaker containing petroleum ether. The product will precipitate.

  • Purification: Filter the solid, wash thoroughly with petroleum ether, and then recrystallize from ethanol to yield 2-methyl-1,8-naphthyridin-4-ol as a solid.

Step 2: Synthesis of this compound

  • Reaction Setup: In a sealed pressure vessel, place 2-methyl-1,8-naphthyridin-4-ol (1.0 equiv) and phosphorus oxybromide (POBr₃) (3.0 equiv).

  • Heating: Heat the mixture at 140°C for 3-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Basify the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is ~8. A precipitate will form.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound lies in the reactivity of its C4-bromo substituent. This position is an electrophilic site, making it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[11]

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing aryl or heteroaryl groups.[12]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the installation of a wide range of amino functionalities.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a gateway to further functionalization.[12]

The choice of these reactions is driven by their reliability, functional group tolerance, and the commercial availability of a vast array of coupling partners (boronic acids, amines, alkynes). This allows for the rapid generation of a large library of analogues from a single, common intermediate, which is a cornerstone of modern medicinal chemistry.

Suzuki_Cycle OA Oxidative Addition (Rate-Limiting) PdII_A Ar-Pd(II)-Br Complex OA->PdII_A TC Transmetalation PdII_B Ar-Pd(II)-R Complex TC->PdII_B RE Reductive Elimination Pd0 Pd(0)L2 (Active Catalyst) RE->Pd0 Product Ar-R (Final Product) RE->Product Pd0->OA PdII_A->TC PdII_B->RE ArBr Ar-Br (Building Block) ArBr->OA Boronic R-B(OH)2 (Coupling Partner) Boronic->TC Base Base Base->TC

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃) (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heating: Heat the reaction mixture at 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

  • Workup: Cool the reaction to room temperature and add water. Extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via flash column chromatography to obtain the desired 4-aryl-2-methyl-1,8-naphthyridine.

Applications in Drug Discovery

The true power of this compound is realized in its application as a scaffold for creating compounds with potent biological activity. By leveraging the cross-coupling reactions described above, researchers can systematically modify the C4 position to optimize pharmacological properties.[13][14]

Substituent at C4 (via Coupling)Therapeutic AreaExample Activity
Substituted Phenyl RingsAnticancerDerivatives have shown cytotoxicity against various cancer cell lines, such as MIAPaCa and PA-1.[15]
Nitrogen HeterocyclesAntimicrobialFunctionalization can lead to compounds with potent activity against bacterial strains, including resistant ones.[6]
Piperazine MoietiesCNS AgentsThe introduction of piperazine and related fragments has been explored for activity against neurological targets.[2]
Amine DerivativesAnti-inflammatoryC-N coupled products have been evaluated for their ability to downregulate pro-inflammatory cytokines.[15]

graph "Diversification" {
layout=neato;
node [shape=box, style="filled", margin=0.2, fontname="Helvetica", fontcolor="#202124"];
edge [fontname="Helvetica", fontcolor="#5F6368", len=2.0];
graph [overlap=false, splines=true];

// Core Core [label="4-Bromo-2-methyl-\n1,8-naphthyridine", fillcolor="#F1F3F4", pos="0,0!"];

// Reactions Suzuki [label="Suzuki\nCoupling", shape=ellipse, fillcolor="#FBBC05", pos="-3,2!"]; Hartwig [label="Buchwald-Hartwig\nAmination", shape=ellipse, fillcolor="#FBBC05", pos="3,2!"]; Sonogashira [label="Sonogashira\nCoupling", shape=ellipse, fillcolor="#FBBC05", pos="0,-3!"];

// Products Aryl [label="4-Aryl Derivatives\n(Anticancer)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,4!"]; Amino [label="4-Amino Derivatives\n(Anti-inflammatory)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,4!"]; Alkynyl [label="4-Alkynyl Derivatives\n(Further Synthesis)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-5!"];

// Edges Core -- Suzuki; Core -- Hartwig; Core -- Sonogashira; Suzuki -- Aryl; Hartwig -- Amino; Sonogashira -- Alkynyl; }

Caption: Diversification of the core building block via cross-coupling reactions.

Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₉H₇BrN₂PubChem[16]
Molecular Weight 223.07 g/mol PubChem[16]
Monoisotopic Mass 221.979 g/mol PubChem[16]
XLogP3-AA (Predicted) 2.5PubChem[16]
Appearance Solid (predicted)-
SMILES CC1=CC(=C2C=CC=NC2=N1)BrPubChem[16]
InChIKey QCUMFPOOSCXFLZ-UHFFFAOYSA-NPubChem[16]

Note: Spectroscopic data (¹H NMR, ¹³C NMR) would be determined experimentally upon synthesis and purification.

Conclusion and Future Outlook

This compound is a high-value heterocyclic building block that serves as a versatile platform for the synthesis of diverse and complex molecules. Its robust synthetic accessibility and the strategic placement of a reactive bromine handle make it an indispensable tool for medicinal chemists. The continued exploration of this scaffold, facilitated by modern cross-coupling technologies, is expected to yield novel compounds with significant potential as next-generation therapeutics. Future research will likely focus on expanding the range of coupling partners, exploring new reaction methodologies, and applying the resulting derivatives to a broader array of biological targets and material science applications.

References

  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(8), 976–978. Link

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. Link

  • Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. Link

  • Gaikwad, N. D., & Kulkarni, M. R. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. Link

  • Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Semantic Scholar. Link

  • PubChem. (n.d.). This compound. PubChem. Link

  • Bala, S., Sharma, N., Kajal, A., Kamboj, S., & Saini, V. (2014). Anticancer and Immunomodulatory Activities of Novel 1,8-naphthyridine Derivatives. Medicinal Chemistry, 10(7), 717-728. Link

  • Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 23957-23970. Link

  • Royal Society of Chemistry. (n.d.). Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. Royal Society of Chemistry. Link

  • PubChem. (n.d.). 4-Bromo-1,8-naphthyridine. PubChem. Link

  • De Vreese, R., Schols, D., & De Jonghe, S. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. Link

  • Gschaidmeier, H., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. Link

  • ChemicalBook. (n.d.). 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis. ChemicalBook. Link

  • Sigma-Aldrich. (n.d.). 4-Bromo-2,7-naphthyridine. Sigma-Aldrich. Link

  • Request PDF. (2023). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. ResearchGate. Link

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Link

  • Chan, Y. H., et al. (2018). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Molecules, 23(11), 2999. Link

  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. Link

  • Szeliga, J., & Gąsiorowska, J. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(16), 4991. Link

  • Request PDF. (n.d.). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. ResearchGate. Link

  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(16), 4966. Link

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. Ningbo Inno Pharmchem. Link

  • BenchChem. (n.d.). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem. Link

  • BenchChem. (n.d.). 4-Bromo-2-methylbenzonitrile: A Versatile Building Block for Advanced Materials. BenchChem. Link

  • Langer, P., & Saleh, N. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Tetrahedron Letters, 50(52), 7351-7353. Link

  • BLDpharm. (n.d.). 4-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one. BLDpharm. Link

  • Yadav, R., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. Link

  • Jiang, S., et al. (2019). Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry, 17(31), 7344-7348. Link

  • Kumar, A., et al. (2021). A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Derivatives. ChemistrySelect, 6(12), 2933-2938. Link

  • Dana Bioscience. (n.d.). 4-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one 1g. Dana Bioscience. Link

Sources

Introduction: The 1,8-Naphthyridine Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity Profile of the 2-Methyl-1,8-Naphthyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in compounds targeting a wide array of biological receptors and enzymes. These are known as "privileged scaffolds." The 1,8-naphthyridine ring system, a nitrogen-containing heterocyclic compound, has unequivocally earned its place within this esteemed class.[1] Its rigid, planar structure and the strategic positioning of its nitrogen atoms create a platform for diverse, high-affinity molecular interactions, including hydrogen bonding and π-stacking.[1] This inherent versatility has propelled the development of 1,8-naphthyridine-based agents with a remarkable spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4][5]

This guide focuses on a particularly significant and versatile derivative: the 2-methyl-1,8-naphthyridine scaffold. The introduction of a methyl group at the C2 position can profoundly influence the molecule's steric and electronic properties, often enhancing its binding affinity, metabolic stability, and overall pharmacological profile. We will explore the synthesis, multifaceted biological activities, and mechanisms of action associated with this core, providing field-proven insights and detailed experimental methodologies for researchers and drug development professionals.

Section 1: Synthesis of the 2-Methyl-1,8-Naphthyridine Core

The foundational step in exploring the biological potential of this scaffold is its efficient and versatile synthesis. The Friedländer annulation is a classical and highly effective method for constructing the 1,8-naphthyridine ring system. This reaction typically involves the condensation of a 2-aminopyridine derivative with a compound containing an active methylene group and a carbonyl function.

A particularly relevant and environmentally conscious approach involves the reaction of 2-aminopyridine-3-carbaldehyde with acetone in water, catalyzed by choline hydroxide (ChOH), to yield 2-methyl-1,8-naphthyridine.[6] This method is notable for its high yield and use of a green solvent.[6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Aminopyridine-3-carbaldehyde Product 2-Methyl-1,8-Naphthyridine A->Product Condensation B Acetone (Active Methylene Carbonyl) B->Product Catalyst Choline Hydroxide (ChOH) Catalyst->Product Solvent Water (H2O) Solvent->Product

Figure 1: Friedländer Synthesis of 2-Methyl-1,8-Naphthyridine.

Experimental Protocol: Choline Hydroxide-Catalyzed Friedländer Synthesis[6]
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-aminopyridine-3-carbaldehyde (10 mmol) in 30 mL of deionized water.

  • Addition of Reagents: Add acetone (12 mmol) to the flask, followed by choline hydroxide (45 wt% in H₂O, 10 mol%).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80°C with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 2-3 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain pure 2-methyl-1,8-naphthyridine.

Section 2: Anticancer Activity

The 1,8-naphthyridine scaffold is a cornerstone of many potent anticancer agents.[7][8] Derivatives function through various mechanisms, including the inhibition of topoisomerase II and interference with mitotic processes.[7] The 2-methyl-1,8-naphthyridine core, in particular, has been incorporated into novel compounds with significant cytotoxic activity against a range of human cancer cell lines.

A notable study detailed the synthesis of a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives with various substituents at the C3 position.[9] Several of these compounds demonstrated potent in vitro cytotoxicity against the human breast cancer cell line (MCF-7), with some exhibiting greater potency than the reference drug staurosporine.[9]

Compound IDC3-SubstituentTarget Cell LineIC₅₀ (µM)Reference
10c Varies (Heterocycle)MCF-7 (Breast)1.47[9]
8d Varies (Heterocycle)MCF-7 (Breast)1.62[9]
4d Varies (Heterocycle)MCF-7 (Breast)1.68[9]
10f Varies (Heterocycle)MCF-7 (Breast)2.30[9]
8b Varies (Heterocycle)MCF-7 (Breast)3.19[9]
Staurosporine(Reference Drug)MCF-7 (Breast)4.51[9]
(Note: Specific structures for C3-substituents are detailed in the source publication)
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the standard procedure for assessing the cytotoxic effects of novel compounds on cancer cell lines.

  • Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer. Seed the cells into a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-methyl-1,8-naphthyridine test compounds in culture media. After 24 hours, remove the old media from the plate and add 100 µL of the media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours under standard culture conditions.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the media from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Section 3: Antimicrobial Activity

The 1,8-naphthyridine scaffold is famously represented by nalidixic acid, the first quinolone antibiotic, which targets bacterial DNA gyrase.[10] This legacy continues with modern derivatives showing broad-spectrum antibacterial and antifungal activity.[11][12][13] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase (a type II topoisomerase), which is crucial for DNA replication, repair, and transcription.[10] By blocking this enzyme, naphthyridine derivatives prevent the relaxation of supercoiled DNA, leading to strand breaks and bacterial cell death.

G Scaffold 2-Methyl-1,8-Naphthyridine Derivative Enzyme Bacterial DNA Gyrase (Subunit A) Scaffold->Enzyme Inhibits DNA_Relaxed Relaxed DNA Enzyme->DNA_Relaxed Relaxes Replication_Block DNA Replication Blocked Enzyme->Replication_Block Leads to DNA_Supercoiled Supercoiled Bacterial DNA DNA_Supercoiled->Enzyme Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Figure 2: Mechanism of DNA Gyrase Inhibition by Naphthyridines.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the quantitative antimicrobial susceptibility of a compound.

  • Bacterial Culture: Inoculate a loopful of a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2-methyl-1,8-naphthyridine compound in CAMHB. Concentrations typically range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well of the plate. Include a growth control well (bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Section 4: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The 1,8-naphthyridine scaffold has demonstrated significant anti-inflammatory properties, often by modulating the production of pro-inflammatory cytokines and mediators.[14][15] One critical pathway in inflammation is mediated by the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which controls the expression of genes for cytokines like TNF-α and IL-6. Some naphthyridine derivatives have been shown to suppress the activation of this pathway.[16]

A novel 1,8-naphthyridine-2-carboxamide derivative was shown to attenuate inflammatory responses in lipopolysaccharide (LPS)-treated BV2 microglial cells by suppressing the TLR4/Myd88/NF-κB signaling pathway.[16]

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

This assay measures nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), a key inflammatory mediator produced by macrophages.

  • Cell Culture and Seeding: Culture murine macrophage cells (e.g., RAW 264.7) and seed them into a 96-well plate at a density of 5 x 10⁴ cells/well. Allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the 2-methyl-1,8-naphthyridine test compounds for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include a negative control (cells only) and a positive control (cells + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reagent Addition: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Add 50 µL of the combined Griess reagent to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. A purple/magenta color will develop. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-only control.

Section 5: Other Therapeutic Potential

The versatility of the 2-methyl-1,8-naphthyridine scaffold extends beyond the activities detailed above. Research has pointed to its potential in several other key therapeutic areas.

  • Kinase Inhibition: Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. Various naphthyridine isomers have been developed as potent kinase inhibitors, targeting enzymes like c-Kit, VEGFR-2, and CDK5.[17][18][19] This positions the scaffold as a valuable starting point for developing targeted cancer therapies.

  • Neuroprotection: Certain 1,8-naphthyridine derivatives have shown promise in models of neurodegenerative disorders like Alzheimer's disease and multiple sclerosis.[3][20] They may exert their effects by modulating inflammatory pathways in the central nervous system or acting as selective cannabinoid receptor 2 (CB2) agonists.[20]

  • Antiviral Activity: The scaffold has been investigated for its activity against a range of viruses, including HIV, Human Cytomegalovirus (HCMV), and Herpes Simplex Virus (HSV).[21][22][23] The mechanism can vary, with some compounds acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1.[24]

Conclusion and Future Outlook

The 2-methyl-1,8-naphthyridine scaffold represents a quintessential privileged structure in modern drug discovery. Its synthetic accessibility, coupled with a rich and diverse biological activity profile, makes it a highly attractive core for the development of novel therapeutics. The evidence strongly supports its continued exploration in oncology, infectious diseases, and inflammatory disorders.

Future research should focus on leveraging structure-activity relationship (SAR) studies to refine the scaffold's selectivity and potency for specific biological targets. The exploration of novel substitutions at other positions on the naphthyridine ring, in combination with the 2-methyl group, could unlock new pharmacological properties and lead to the next generation of clinical candidates. Furthermore, investigating synergistic combinations with existing drugs could provide new therapeutic strategies for complex diseases. The journey of the 2-methyl-1,8-naphthyridine scaffold is far from over, and its potential to yield impactful medicines remains significant.

References

A complete list of all sources cited in this guide is provided below.

  • Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660–6664.
  • Unknown Authors. (2016). Antibacterial and Antifungal activity of novel naphthyridine derivatives. International Journal of Current Microbiology and Applied Sciences, 5(3), 618-624.
  • Chen, J., et al. (2019). Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry.
  • Unknown Authors. (2024). ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES. IIP Series.
  • Various Authors. (2025). Antimicrobial Activity of Naphthyridine Derivatives.
  • Unknown Authors. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry.
  • Jaggi, M., Singh, A. T., & Burman, A. C. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24.
  • Al-romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954.
  • Wójcicka, A., & Mączyński, M. (2024).
  • Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini Reviews in Medicinal Chemistry, 21(5), 586-601.
  • Wójcicka, A., & Mączyński, M. (2024).
  • Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine derivatives: a privileged scaffold for versatile biological activities. Mini reviews in medicinal chemistry, 21(5), 586-601.
  • Abu-Melha, S. (2023).
  • Various Authors. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal.
  • Srivastava, S. K., et al. (2008).
  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry.
  • Wójcicka, A. (2024). Biological Activity of Naturally Derived Naphthyridines. Molecules, 29(4), 884.
  • Chen, Y. L., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Chemical Biology & Drug Design, 83(2), 220-229.
  • Various Authors. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.
  • Srivastava, S. K., et al. (2008). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 16(6), 2874-2883.
  • Man-Jin, F., et al. (2014). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 57(19), 8034-8043.
  • Chan, L., et al. (2000). Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929-937.
  • Chan, L., et al. (2000). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929-937.
  • Various Authors. (2025). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives.
  • Jaggi, M., Singh, A. T., & Burman, A. C. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • Singh, I. P., Kumar, S., & Gupta, S. (2017). Naphthyridines with Antiviral Activity - A Review. Medicinal Chemistry, 13(5), 430-438.
  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases.
  • Ghosh, A., & Ghosh, C. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 19130-19138.
  • Sun, H., et al. (2022). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 27(1), 263.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Nakano, S., et al. (2024). Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers. Chemistry – An Asian Journal.
  • Various Authors. (n.d.). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW.
  • BenchChem. (2025). 7-Methyl-1,8-naphthyridin-2-amine: A Privileged Scaffold in Modern Drug Discovery. BenchChem.
  • Paolillo, M., et al. (2013). Effects on immune cells of a new 1,8-naphthyridin-2-one derivative and its analogues as selective CB2 agonists: implications in multiple sclerosis. Journal of Neuroimmune Pharmacology, 8(5), 1265-1277.
  • Lee, J. Y., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2631.
  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][14]naphthyridin-2(1H)-one. Journal of Medicinal Chemistry.

  • Wang, H., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry.
  • Sharma, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(14), 1339-1365.
  • Patel, D., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Scientific Reports, 14(1), 1-14.
  • Zueva, T. V., et al. (2022).

Sources

A Tale of Two Isomers: An In-depth Technical Guide to 1,5-Naphthyridine and 1,8-Naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isomerism in Drug Discovery and Materials Science

Within the vast landscape of heterocyclic chemistry, the naphthyridine scaffold, a bicyclic system containing two nitrogen atoms, stands out for its profound impact on medicinal chemistry and materials science. The seemingly subtle variation in the placement of these nitrogen atoms across the six possible isomers gives rise to a dramatic divergence in their physicochemical properties, reactivity, and biological activities. This guide provides an in-depth technical exploration of two of the most prominent isomers: 1,5-naphthyridine and 1,8-naphthyridine. For researchers, scientists, and drug development professionals, a comprehensive understanding of the nuanced differences between these two cores is paramount for the rational design of novel therapeutics and functional materials.

This guide will dissect the fundamental distinctions between 1,5- and 1,8-naphthyridine, moving beyond a superficial overview to provide actionable insights into their synthesis, reactivity, and applications. We will explore the causal relationships between their electronic structures and observable properties, offering a framework for predicting their behavior in various chemical and biological contexts.

Chapter 1: Unveiling the Core Differences: Physicochemical and Spectroscopic Properties

The arrangement of the nitrogen atoms within the fused pyridine rings is the genesis of the distinct personalities of 1,5- and 1,8-naphthyridine. This seemingly minor structural alteration has a cascading effect on their electronic distribution, polarity, and basicity, which in turn governs their interactions with other molecules and their behavior in different environments.

A Comparative Overview of Physicochemical Properties

The following table summarizes the key physicochemical differences between the two isomers, providing a quantitative foundation for understanding their divergent characteristics.

Property1,5-Naphthyridine1,8-NaphthyridineRationale for a Senior Application Scientist
Molecular Formula C₈H₆N₂C₈H₆N₂Identical molecular formula underscores the importance of isomerism.
Molecular Weight 130.15 g/mol 130.15 g/mol Identical molecular weight emphasizes that differences arise from structure, not composition.
Melting Point 73-78 °C98-99 °C[1]The higher melting point of the 1,8-isomer suggests a more stable crystal lattice, likely due to more efficient packing facilitated by its molecular symmetry.
Boiling Point 152 °C at 54 mmHg248.9 °C (Predicted)[2]The significantly higher boiling point of the 1,8-isomer reflects stronger intermolecular forces, influenced by its larger dipole moment.
pKa 2.91[3]3.39[2]The higher pKa of 1,8-naphthyridine indicates it is the more basic of the two. This is attributed to the proximity of the two nitrogen atoms, where the lone pair of one nitrogen can influence the basicity of the other.
Dipole Moment Lower (predicted)Higher (predicted)The more symmetrical arrangement of nitrogen atoms in 1,5-naphthyridine leads to a partial cancellation of bond dipoles, resulting in a lower overall dipole moment compared to the less symmetrical 1,8-isomer. This has significant implications for solubility and intermolecular interactions.
Solubility Generally more soluble in nonpolar organic solvents.Generally more soluble in polar solvents.The higher dipole moment of 1,8-naphthyridine enhances its ability to interact with polar solvent molecules, leading to greater solubility in solvents like water and alcohols. Conversely, the less polar nature of 1,5-naphthyridine favors its solubility in nonpolar organic solvents.
A Spectroscopic Fingerprint: Deciphering the Isomers by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for distinguishing between the 1,5- and 1,8-naphthyridine isomers. The distinct electronic environments of the protons and carbons in each molecule result in unique chemical shifts.

¹H NMR Spectroscopy:

  • 1,5-Naphthyridine: The ¹H NMR spectrum of 1,5-naphthyridine is characterized by a more complex splitting pattern due to the lower symmetry of the molecule.

  • 1,8-Naphthyridine: The C₂ symmetry of 1,8-naphthyridine results in a simpler ¹H NMR spectrum with fewer unique proton signals.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms are also highly sensitive to the position of the nitrogen atoms.

Carbon Position1,5-Naphthyridine (CDCl₃) δ (ppm)1,8-Naphthyridine (CDCl₃) δ (ppm)
C2/C8151.13153.5
C3/C7124.30121.3
C4/C6137.41136.6
C4a/C8a143.98146.1

Note: The provided ¹³C NMR data for 1,5-naphthyridine is limited and may not represent all carbon signals.

The differences in chemical shifts, particularly for the carbons adjacent to the nitrogen atoms (C2/C8 and C4a/C8a), provide a clear diagnostic for distinguishing between the two isomers.

Chapter 2: Constructing the Core: A Comparative Guide to Synthesis

The synthesis of the naphthyridine core is a critical first step in the development of novel derivatives. While several methods exist, the Skraup and Friedländer reactions are among the most common and will be compared here to highlight the strategic differences in accessing each isomer.

The Skraup Synthesis: A Classic Route to 1,5-Naphthyridine

The Skraup synthesis is a venerable method for the preparation of quinolines and their heteroaromatic analogs, including 1,5-naphthyridine. The reaction involves the treatment of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.

Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine [4][5]

Materials:

  • 3-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or other suitable oxidizing agent)

  • Sodium Hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine 3-aminopyridine and glycerol.

  • Slowly and with cooling, add concentrated sulfuric acid to the mixture.

  • Add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.

  • Heat the reaction mixture to 140-160°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath to a neutral or slightly basic pH.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 1,5-naphthyridine.

Causality Behind Experimental Choices:

  • Glycerol and Sulfuric Acid: The sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into acrolein in situ. Acrolein is the key electrophile that undergoes a Michael addition with the aminopyridine.

  • Oxidizing Agent: The initial cyclization product is a dihydronaphthyridine, which must be oxidized to the aromatic 1,5-naphthyridine. Nitrobenzene is a common, albeit harsh, oxidizing agent for this purpose.

  • Neutralization and Extraction: The basic nature of the naphthyridine product allows for its separation from non-basic impurities through acid-base extraction.[6]

Skraup_Synthesis cluster_reactants Reactants cluster_reagents Reagents 3-Aminopyridine 3-Aminopyridine Michael Addition Michael Addition 3-Aminopyridine->Michael Addition Glycerol Glycerol Acrolein (in situ) Acrolein (in situ) Glycerol->Acrolein (in situ) Dehydration H2SO4 H2SO4 H2SO4->Acrolein (in situ) Oxidizing Agent Oxidizing Agent 1,5-Naphthyridine 1,5-Naphthyridine Oxidizing Agent->1,5-Naphthyridine Cyclization Cyclization Michael Addition->Cyclization Acrolein (in situ)->Michael Addition Dihydronaphthyridine Dihydronaphthyridine Cyclization->Dihydronaphthyridine Dihydronaphthyridine->1,5-Naphthyridine Oxidation

Caption: Skraup Synthesis of 1,5-Naphthyridine.

The Friedländer Annulation: A Versatile Approach to 1,8-Naphthyridines

The Friedländer synthesis is a highly versatile and widely used method for constructing quinoline and naphthyridine ring systems. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7] This method is particularly well-suited for the synthesis of 1,8-naphthyridines, starting from 2-aminonicotinaldehyde.

Experimental Protocol: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine [8]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (as a catalyst)

  • Deionized water

  • Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL).

  • Add acetone (1.5 mmol) to the solution.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Stir the mixture at 50°C in a water bath for approximately 6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product from the reaction mixture using ethyl acetate and water.

  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • 2-Aminonicotinaldehyde: This starting material provides the pre-formed pyridine ring and the necessary amino and aldehyde functionalities in the correct ortho orientation for the subsequent cyclization.

  • Acetone: The α-methylene protons of acetone are sufficiently acidic to be deprotonated by a base, forming an enolate that acts as the nucleophile.

  • Choline Hydroxide: This serves as a green and effective base catalyst for the initial aldol-type condensation. More traditional methods often employ stronger, more hazardous bases like potassium hydroxide.

Friedlander_Synthesis cluster_reactants Reactants cluster_reagents Catalyst 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol Condensation Aldol Condensation 2-Aminonicotinaldehyde->Aldol Condensation Acetone Acetone Enolate Enolate Acetone->Enolate Deprotonation Base (e.g., ChOH) Base (e.g., ChOH) Base (e.g., ChOH)->Enolate Cyclodehydration Cyclodehydration Aldol Condensation->Cyclodehydration Enolate->Aldol Condensation 1,8-Naphthyridine Derivative 1,8-Naphthyridine Derivative Cyclodehydration->1,8-Naphthyridine Derivative

Caption: Friedländer Synthesis of a 1,8-Naphthyridine Derivative.

Chapter 3: Reactivity Under the Microscope: A Tale of Two Electron Densities

The electronic landscape of the naphthyridine ring, dictated by the positions of the two nitrogen atoms, profoundly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution: A Deactivated System

Both 1,5- and 1,8-naphthyridine are electron-deficient aromatic systems due to the electron-withdrawing nature of the nitrogen atoms. This deactivation makes them significantly less reactive towards electrophilic aromatic substitution than benzene. When such reactions do occur, they are regioselective.

  • 1,5-Naphthyridine: Electrophilic attack is predicted to occur at the 3- and 7-positions, which are meta to the nitrogen atoms and thus the least deactivated positions.[9]

  • 1,8-Naphthyridine: Similarly, electrophilic substitution is expected to favor the 3- and 6-positions.

Direct comparative studies on the rates of electrophilic substitution are scarce, but the generally higher electron density of the 1,5-isomer might suggest a slightly greater reactivity compared to the 1,8-isomer under identical conditions.

Nucleophilic Aromatic Substitution: A More Favorable Terrain

The electron-deficient nature of the naphthyridine rings makes them more susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (such as a halogen) is present.

  • 1,5-Naphthyridine: Nucleophilic attack is favored at the 2-, 4-, 6-, and 8-positions, which are ortho or para to the nitrogen atoms and thus most activated towards nucleophilic attack.[8]

  • 1,8-Naphthyridine: Nucleophilic substitution readily occurs at the 2-, 4-, 5-, and 7-positions. The 1,8-naphthyridine core is a key component of many fluoroquinolone antibiotics, where a crucial step in their synthesis involves the nucleophilic displacement of a fluorine atom at the 7-position by a piperazine derivative.

The greater polarization of the C-X bond (where X is a leaving group) in the 1,8-isomer, due to the proximity of the two nitrogen atoms, may lead to a faster rate of nucleophilic substitution compared to the 1,5-isomer in analogous positions.

Chapter 4: Biological and Therapeutic Divergence: From Antibacterials to Anticancer Agents

The distinct electronic and steric profiles of 1,5- and 1,8-naphthyridine derivatives translate into a remarkable divergence in their biological activities. This has led to their exploration in a wide array of therapeutic areas.

A Comparative Look at Biological Activities

While both isomers have demonstrated a broad spectrum of biological activities, there are notable trends in their therapeutic applications.

  • 1,5-Naphthyridine Derivatives: These compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[9][10]

  • 1,8-Naphthyridine Derivatives: This isomer is particularly renowned for its potent antibacterial and anticancer activities.[11][12] The 1,8-naphthyridine core forms the backbone of the first generation of quinolone antibiotics, such as nalidixic acid.

The following table provides a comparative overview of the in vitro activity of representative derivatives of each isomer against various cancer cell lines and microbial strains.

IsomerDerivativeTargetAssayIC₅₀ / MIC (µM)
1,8-Naphthyridine Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47)MIAPaCa (Pancreatic Cancer)Cytotoxicity0.41[11][13]
1,8-Naphthyridine Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47)K-562 (Leukemia)Cytotoxicity0.77[11][13]
1,8-Naphthyridine Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29)PA-1 (Ovarian Cancer)Cytotoxicity0.41[11][12][13]
1,8-Naphthyridine Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29)SW620 (Colon Cancer)Cytotoxicity1.4[11][12][13]
1,5-Naphthyridine Guanidinomethyl derivative (Compound 18)S. aureus (MSSA)MIC8.0[10]
1,5-Naphthyridine Guanidinomethyl derivative (Compound 18)S. aureus (MRSA)MIC8.0[10]
1,8-Naphthyridine ANA-12M. tuberculosis H37RvMIC6.25 µg/mL
1,8-Naphthyridine ANC-2, ANA-1, ANA 6-8, ANA-10M. tuberculosis H37RvMIC12.5 µg/mL

Note: A direct comparison is challenging due to the limited number of studies that evaluate derivatives of both isomers against the same panel of cell lines or microbial strains under identical conditions. The data presented here is illustrative of the reported activities.

Conclusion: Strategic Isomer Selection for Targeted Applications

The choice between a 1,5- and a 1,8-naphthyridine core is a critical strategic decision in the design of new molecules with specific functionalities. The 1,8-isomer, with its well-established history in antibacterial and anticancer drug discovery, offers a robust starting point for the development of new agents in these fields. Its higher polarity and basicity can be leveraged to enhance aqueous solubility and interactions with biological targets.

The 1,5-isomer, while less explored in comparison, presents a unique set of properties that may be advantageous for other applications. Its lower polarity might be beneficial for CNS-targeted drugs where blood-brain barrier penetration is crucial. The distinct reactivity of the 1,5-naphthyridine core also opens up avenues for the synthesis of novel chemical entities that are not readily accessible from the 1,8-isomer.

Ultimately, a deep understanding of the fundamental differences in the electronic structure, physicochemical properties, and reactivity of these two isomers empowers researchers to make informed decisions in the design and synthesis of next-generation therapeutics and functional materials. This guide has aimed to provide a solid foundation for such endeavors, encouraging a more rational and targeted approach to the exploration of the rich chemical space offered by the naphthyridine family.

References

  • Anticancer and Immunomodulatory Activities of Novel 1,8-naphthyridine Derivatives. J Enzyme Inhib Med Chem. 2009 Oct;24(5):1169-78. doi: 10.1080/14756360802696802. Available from: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. 2021 Jul 12;6(29):18979-18991. doi: 10.1021/acsomega.1c02798. eCollection 2021 Jul 27. Available from: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. 2020 Jul 16;25(14):3247. doi: 10.3390/molecules25143247. Available from: [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. RSC Adv. 2025 Sep 30;15(40):25865-25881. doi: 10.1039/d5ra09415a. eCollection 2025. Available from: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Molecules. 2020 Dec 29;26(1):113. doi: 10.3390/molecules26010113. Available from: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Med Chem. 2024 Jul 18;15(8):2536-2553. doi: 10.1039/d4md00203a. eCollection 2024 Aug 1. Available from: [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics (Basel). 2021 Oct 15;10(10):1242. doi: 10.3390/antibiotics10101242. Available from: [Link]

  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorg Med Chem Lett. 2013 Sep 1;23(17):4968-74. doi: 10.1016/j.bmcl.2013.06.048. Epub 2013 Jun 22. Available from: [Link]

  • Chemical structures of the 1,8-naphthyridine derivatives. ResearchGate. Available from: [Link]

  • 1,8-Naphthyridine. Wikipedia. Available from: [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. ResearchGate. Available from: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Med Chem. 2024 Jul 18;15(8):2536-2553. doi: 10.1039/d4md00203a. eCollection 2024 Aug 1. Available from: [Link]

  • (PDF) Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. ResearchGate. Available from: [Link]

  • SUPPORTING INFORMATION FOR. Available from: [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. 2020 Aug 26;25(17):3893. doi: 10.3390/molecules25173893. Available from: [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. 2021 Oct 15;6(42):28143-28153. doi: 10.1021/acsomega.1c04103. eCollection 2021 Oct 26. Available from: [Link]

  • IC 50 values (lM) of test compounds against different cancer cell lines. ResearchGate. Available from: [Link]

  • SYNTHESIS OF SOME NEW 1, 8-NAPHTHYRIDINE DERIVATIVES UNDER ULTRASOUND IRRADIATION AND ITS CYTOTOXIC ACTIVITY AGAINST HEPG2 CELL. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Assignments of 1H And 13C NMR of 6(9)-Methyl-Benzo[b]naphthyridines (5-Methyldiaza. Magnetic Resonance in Chemistry. 1994. Available from: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Semantic Scholar. Available from: [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.. ResearchGate. Available from: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available from: [Link]

  • pKa Data Compiled by R. Williams. Available from: [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-2-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-methyl-1,8-naphthyridine . It synthesizes mechanistic insights with field-proven protocols to address the specific challenges of this electron-deficient, nitrogen-rich scaffold.

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., PDE4, PI3K) and antimicrobial agents. However, the presence of the 1,8-nitrogen atoms renders the ring highly electron-deficient and capable of coordinating to palladium catalysts ("catalyst poisoning").

This guide provides two validated protocols to couple This compound with aryl/heteroaryl boronic acids.

  • Protocol A (Robust): Uses Pd(dppf)Cl₂ for standard substrates.

  • Protocol B (High-Performance): Uses Buchwald G3 precatalysts for sterically hindered or deactivated coupling partners.

Chemical Context & Mechanistic Challenges[1]

The Substrate: this compound
  • Electronic Nature: The 1,8-naphthyridine ring is

    
    -deficient. The C4 position is activated for oxidative addition, similar to 4-bromopyridine.
    
  • The "N-Chelation" Effect: The nitrogen lone pairs (especially N8) can displace monodentate phosphines (like PPh₃) from the Palladium center, deactivating the catalyst.

  • Side Reactions:

    • Hydrolysis: In highly basic, aqueous media at high temperatures, the C-Br bond can hydrolyze to form the naphthyridinone (tautomer of 4-hydroxy).

    • Dehalogenation: Electron-deficient halides are prone to reductive dehalogenation (replacing Br with H) if the transmetallation step is slow.

Strategic Optimization

To overcome these challenges, our protocols utilize bidentate ligands (dppf) or bulky biaryl phosphines (XPhos) which resist displacement by the naphthyridine nitrogens.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Recommended for coupling with phenyl, substituted phenyl, and electron-rich heteroaryl boronic acids.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM ) (3–5 mol%)

  • Base: Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the naphthyridine substrate, boronic acid, and

    
    .
    
  • Solvent Addition: Add the 1,4-Dioxane/Water mixture. Note: The concentration should be approximately 0.1 M with respect to the halide.

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen. Oxygen promotes homocoupling of the boronic acid.[1]

  • Catalyst Addition: Add the Pd(dppf)Cl₂·DCM catalyst quickly under a positive stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the block/oil bath to 90–100 °C . Stir vigorously.

    • Monitoring: Check LCMS at 2 hours. Most reactions complete within 2–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: The "High-Performance" Method (Challenging Substrates)

Recommended for sterically hindered boronic acids or when Protocol A fails.

Reagents:

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv)
    
  • Solvent: THF / Water (10:1 ratio)

  • Temperature: 60 °C (Milder temperature prevents decomposition)

Why XPhos? The bulky XPhos ligand creates a "protective shell" around the Pd center, preventing the naphthyridine nitrogens from binding, while simultaneously accelerating the reductive elimination step.

Data Summary & Comparison

ParameterProtocol A (Standard)Protocol B (Advanced)
Catalyst Pd(dppf)Cl₂·DCMXPhos Pd G3
Ligand Type Bidentate (Chelating)Bulky Monodentate (Biaryl)
Base

(Mild)

(Stronger)
Solvent System Dioxane/Water (High Temp)THF/Water (Med Temp)
Primary Use General screening, scale-upSteric hindrance, low reactivity
Avg. Yield 75–90%85–95%
Cost LowHigh

Visualization of Reaction Logic[3][4]

Optimization Decision Tree

The following diagram illustrates the logical flow for selecting reaction conditions based on substrate properties.

OptimizationStrategy Start Start: this compound CheckPartner Analyze Boronic Acid Partner Start->CheckPartner IsSteric Is Partner Sterically Hindered (e.g., ortho-substituted)? CheckPartner->IsSteric ProtocolA PROTOCOL A Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C IsSteric->ProtocolA No (Standard) ProtocolB PROTOCOL B XPhos Pd G3, K3PO4 THF/H2O, 60°C IsSteric->ProtocolB Yes (Difficult) Monitor Monitor LCMS (2 hrs) ProtocolA->Monitor ProtocolB->Monitor Success Isolate Product Monitor->Success Complete Failure Low Conv. or Dehalogenation? Monitor->Failure Incomplete Switch Switch to Anhydrous Conditions (Pd(PPh3)4, CsF, DME) Failure->Switch Hydrolysis/Stalled Switch->Success

Caption: Decision tree for selecting the optimal Suzuki-Miyaura coupling conditions based on steric and electronic factors.

Mechanistic Pathway & Catalyst Poisoning

This diagram highlights the competition between the productive catalytic cycle and the non-productive coordination of the naphthyridine nitrogen.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Br Complex) Pd0->OxAdd + Ar-Br Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison N-Coordination (Reversible) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 Poison->OxAdd Heat/Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Catalytic cycle showing the off-cycle "poisoning" pathway where N-heterocycles bind Pd, slowing turnover.

Troubleshooting & Critical Parameters

Dehalogenation (M-H formation)
  • Symptom: LCMS shows a mass corresponding to [M-Br+H].[2]

  • Cause: Slow transmetallation allows the Pd-Ar intermediate to undergo

    
    -hydride elimination (if alkyl groups present) or abstraction of hydride from the solvent (especially alcohols).
    
  • Fix: Increase the concentration of the boronic acid (1.5 equiv) and switch to Protocol B (XPhos accelerates transmetallation).

Protodeboronation[6]
  • Symptom: The boronic acid is consumed, forming Ar-H, but the bromide remains.

  • Cause: Electron-poor or ortho-substituted boronic acids are unstable in hot aqueous base.

  • Fix: Use anhydrous conditions (DME solvent, CsF as base) or switch to a Boronic Ester (BPin) which is more stable.

Purification of Naphthyridines

Naphthyridines are basic and polar. They often streak on silica gel.

  • Tip: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes, or use DCM/MeOH/NH₃ (90:10:1) as the eluent to ensure sharp peaks.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Organic Letters, 12(15), 3412–3415. Link

  • BenchChem. (2025).[3] Comparative Guide to Palladium Catalysts for Cross-Coupling. BenchChem Technical Notes. Link

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Naphthyridine Scaffolds

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic introduction of amino groups onto this heterocyclic system is a powerful approach for modulating the physicochemical and pharmacological properties of drug candidates. The Buchwald-Hartwig amination has emerged as a transformative cross-coupling reaction, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 4-Bromo-2-methyl-1,8-naphthyridine, a key intermediate for the synthesis of novel therapeutics.

Core Concepts: Mechanism and Key Parameters of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl or heteroaryl halide.[1] The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst.[1]

The success of the Buchwald-Hartwig amination, particularly with challenging substrates like this compound, hinges on the careful selection of several key parameters:

  • Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used. Pd(II) precatalysts, such as Pd(OAc)₂, are often more stable and are reduced in situ to the active Pd(0) species.

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig groups, are often employed to promote the reductive elimination step and prevent catalyst decomposition.[2] For electron-deficient heterocycles, N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties.[3][4]

  • Base: A non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The strength of the base should be carefully considered to avoid side reactions with sensitive functional groups.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Synthesis of the Starting Material: this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted pyridines and naphthyridines. A common approach involves the condensation of a 2-aminopyridine derivative with a β-dicarbonyl compound, followed by functionalization. For instance, a Friedländer annulation of 2-aminonicotinaldehyde with a suitable ketone can provide the naphthyridine core.[5] Subsequent bromination would yield the desired starting material.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Representative Amine (e.g., Morpholine)

This protocol provides a starting point for the optimization of the Buchwald-Hartwig amination of this compound.

Table 1: Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.
This compoundC₉H₇BrN₂223.07223 mg1.01.0
MorpholineC₄H₉NO87.12105 µL1.21.2
Pd₂(dba)₃C₅₁H₄₂O₃P₂Pd₂915.7223 mg0.0250.025
XPhosC₃₃H₄₇P486.6949 mg0.10.1
Sodium tert-butoxideC₄H₉NaO96.10135 mg1.41.4
Toluene (anhydrous)C₇H₈92.145 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (223 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (49 mg, 0.1 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube, followed by the addition of morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(morpholino)-2-methyl-1,8-naphthyridine.

Visualization of the Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_reagents 1. Add solid reagents to Schlenk tube under inert atmosphere add_solvents 2. Add anhydrous toluene and morpholine setup_reagents->add_solvents heat_stir 3. Heat to 100 °C with stirring add_solvents->heat_stir monitor 4. Monitor reaction progress (TLC/LC-MS) heat_stir->monitor cool_filter 5. Cool and filter through Celite monitor->cool_filter extract 6. Aqueous workup (water, brine) cool_filter->extract dry_concentrate 7. Dry and concentrate extract->dry_concentrate purify 8. Purify by column chromatography dry_concentrate->purify

Caption: A schematic overview of the experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Guide

Table 2: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor choice of ligand or base- Use a fresh palladium source and ligand.- Ensure all glassware is oven-dried and use anhydrous solvents.- Screen alternative ligands (e.g., SPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).
Formation of side products (e.g., hydrodehalogenation) - Competing β-hydride elimination- Use a bulkier ligand to favor reductive elimination.- Lower the reaction temperature.- Consider a different palladium precatalyst.
Difficulty in product purification - Presence of residual catalyst or ligand- Optimize the workup procedure to remove palladium residues.- Employ specialized purification techniques if necessary (e.g., preparative HPLC).
Inconsistent results - Variability in reagent quality- Inconsistent reaction setup- Use high-purity reagents from a reliable source.- Standardize the experimental procedure and ensure a consistently inert atmosphere.

Mechanistic Visualization

buchwald_hartwig_cycle Pd0 Pd(0)L PdII_complex L-Pd(II)(Ar)(X) Pd0->PdII_complex Oxidative Addition ArX Ar-X ArX->PdII_complex PdII_amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ PdII_complex->PdII_amine_complex Amine R₂NH Amine->PdII_amine_complex PdII_amido_complex L-Pd(II)(Ar)(NR₂) PdII_amine_complex->PdII_amido_complex Deprotonation Base Base Base->PdII_amine_complex PdII_amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ PdII_amido_complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. Available at: [Link]

  • National Center for Biotechnology Information. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Royal Society of Chemistry. A mild synthesis of substituted 1,8-naphthyridines. Available at: [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Available at: [Link]

  • National Center for Biotechnology Information. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Available at: [Link]

  • National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available at: [Link]

  • Wiley Online Library. The Asymmetric Buchwald–Hartwig Amination Reaction. Available at: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]

  • Semantic Scholar. A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Derivatives. Available at: [Link]

  • MIT DSpace. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available at: [Link]

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) of 4-Bromo-1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Introduction: The Strategic Importance of 1,8-Naphthyridines and the Power of SNAr

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure have led to its incorporation into a wide array of biologically active compounds, including antibacterial, anticancer, and antiviral agents.[1][2] The functionalization of this core structure is paramount to modulating its physicochemical and pharmacological properties. Among the various synthetic strategies, the nucleophilic aromatic substitution (SNAr) reaction of 4-halo-1,8-naphthyridines stands out as a robust and versatile method for introducing diverse functionalities at the C4 position.

This guide provides a comprehensive overview of the SNAr reaction on 4-bromo-1,8-naphthyridines, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for various nucleophiles, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: Why SNAr on 4-Bromo-1,8-naphthyridines is Favorable

The SNAr reaction is a two-step addition-elimination process.[3][4][5] Unlike typical nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr reactions are facilitated on electron-poor aromatic rings.[6][7] The 1,8-naphthyridine ring system is inherently electron-deficient due to the presence of two nitrogen atoms, which exert a strong electron-withdrawing inductive effect. This effect is particularly pronounced at the C4 position, rendering it highly electrophilic and susceptible to nucleophilic attack.

The Key Steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the C4 carbon, which bears the bromine leaving group.[8] This step is typically the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][6] The aromaticity of the naphthyridine ring is temporarily disrupted during this stage.[3]

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the 1,8-naphthyridine ring is restored, yielding the final substituted product.[3][4]

The stability of the Meisenheimer complex is a crucial factor influencing the reaction rate. The electron-withdrawing nature of the two nitrogen atoms in the 1,8-naphthyridine ring plays a pivotal role in stabilizing the negative charge of this intermediate through resonance, thereby lowering the activation energy of the reaction.

Visualizing the SNAr Mechanism

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product 4-Bromo-1,8-naphthyridine 4-Bromo-1,8-naphthyridine Meisenheimer Complex Meisenheimer Complex 4-Bromo-1,8-naphthyridine->Meisenheimer Complex + Nu- (Addition) Rate-Determining Step Nucleophile (Nu-) Nucleophile (Nu-) 4-Substituted-1,8-naphthyridine 4-Substituted-1,8-naphthyridine Meisenheimer Complex->4-Substituted-1,8-naphthyridine - Br- (Elimination) Fast Bromide Ion (Br-) Bromide Ion (Br-)

Caption: The Addition-Elimination Mechanism of SNAr.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of 4-bromo-1,8-naphthyridines with common classes of nucleophiles.

Protocol 1: General Procedure for Amination

This protocol describes the reaction of 4-bromo-1,8-naphthyridine with an amine nucleophile.

Materials:

  • 4-bromo-1,8-naphthyridine (1.0 equiv)

  • Amine (primary or secondary, 1.2-2.0 equiv)

  • Solvent (e.g., DMSO, DMF, NMP, or an alcohol like isopropanol)

  • Base (optional, e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU, if the amine is used as its salt)

  • Reaction vessel (e.g., round-bottom flask with a condenser)

  • Stirring apparatus

  • Heating apparatus (e.g., oil bath)

Procedure:

  • To a clean, dry reaction vessel, add 4-bromo-1,8-naphthyridine and the chosen solvent.

  • Add the amine nucleophile to the mixture. If a base is required, add it at this stage.

  • Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 150 °C, depending on the reactivity of the amine) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid product precipitates, it can be isolated by filtration, washed with a suitable solvent (e.g., water, diethyl ether), and dried.

  • If the product remains in solution, perform an aqueous workup by partitioning the mixture between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred as they can solvate the cationic counter-ion of the nucleophile (if present) and do not interfere with the nucleophilicity of the amine.[9][10] Alcohols can also be used, sometimes acting as both solvent and reactant.

  • Temperature: Higher temperatures are often required to overcome the activation energy barrier, especially for less reactive amines.

  • Base: A base is often necessary to deprotonate the amine salt or to neutralize any acid formed during the reaction, thus regenerating the free amine nucleophile.

Protocol 2: General Procedure for Alkoxylation (Williamson-type Ether Synthesis)

This protocol outlines the synthesis of 4-alkoxy-1,8-naphthyridines.

Materials:

  • 4-bromo-1,8-naphthyridine (1.0 equiv)

  • Alcohol (1.5-3.0 equiv)

  • Strong base (e.g., NaH, KH, or an alkoxide like NaOtBu)

  • Anhydrous solvent (e.g., THF, Dioxane, DMF)

  • Reaction vessel

  • Stirring and heating apparatus

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and the anhydrous solvent.

  • Carefully add the strong base portion-wise at 0 °C to form the corresponding alkoxide.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the 4-bromo-1,8-naphthyridine to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-120 °C) and monitor its progress.

  • After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess base with water or a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product as described in Protocol 1.

Causality Behind Experimental Choices:

  • Strong Base: Alcohols are generally not nucleophilic enough to readily participate in SNAr reactions. A strong base is required to deprotonate the alcohol and generate the much more nucleophilic alkoxide.

  • Anhydrous Conditions: The use of strong bases like sodium hydride necessitates anhydrous conditions to prevent their violent reaction with water.

Protocol 3: General Procedure for Thiolation

This protocol details the synthesis of 4-thioether-1,8-naphthyridines.

Materials:

  • 4-bromo-1,8-naphthyridine (1.0 equiv)

  • Thiol (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine)

  • Solvent (e.g., DMF, DMSO, acetonitrile)

  • Reaction vessel

  • Stirring and heating apparatus

Procedure:

  • To a reaction vessel, add the 4-bromo-1,8-naphthyridine, thiol, base, and solvent.

  • Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product.

  • Dry, concentrate, and purify the product as previously described.

Causality Behind Experimental Choices:

  • Base: Thiols are more acidic than alcohols, so a milder base is often sufficient to generate the nucleophilic thiolate in situ.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the SNAr of 4-bromo-1,8-naphthyridines with various nucleophiles. Please note that these are representative examples, and optimization may be required for specific substrates.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Amines PiperidineK₂CO₃DMSO12085-95
AnilineCs₂CO₃Dioxane10070-85
Morpholine-IsopropanolReflux90-98
Alcohols Sodium methoxide-MethanolReflux80-90
PhenolK₂CO₃DMF10065-80
Thiols ThiophenolEt₃NAcetonitrile8085-95
EthanethiolK₂CO₃DMF6090-97

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently activated substrate. 2. Weak nucleophile. 3. Low reaction temperature. 4. Inappropriate solvent.1. The 1,8-naphthyridine ring is generally sufficiently activating. 2. Use a stronger base to generate a more potent nucleophile (e.g., NaH for alcohols). 3. Incrementally increase the reaction temperature. 4. Switch to a polar aprotic solvent like DMSO or DMF.[9][10]
Side Product Formation 1. Reaction with the solvent (e.g., hydrolysis). 2. Decomposition of starting material or product at high temperatures. 3. Dimerization or polymerization.1. Ensure anhydrous conditions if using water-sensitive reagents. 2. Lower the reaction temperature and extend the reaction time. 3. Use a higher dilution of reactants.
Difficult Purification 1. Similar polarity of starting material and product. 2. Presence of baseline impurities.1. Explore different solvent systems for column chromatography. 2. Consider recrystallization or preparative HPLC.

Visualizing the Experimental Workflow

Experimental_Workflow start Start: Reaction Setup reactants Combine 4-bromo-1,8-naphthyridine, nucleophile, base (if needed), and solvent start->reactants reaction Heat and stir reaction mixture reactants->reaction monitoring Monitor progress by TLC/LC-MS reaction->monitoring monitoring->reaction Continue reaction workup Aqueous workup and extraction monitoring->workup Reaction complete purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end_product Final Product characterization->end_product

Caption: A generalized workflow for SNAr reactions.

Conclusion

The nucleophilic aromatic substitution of 4-bromo-1,8-naphthyridines is a powerful and reliable method for the synthesis of a diverse range of functionalized derivatives. A thorough understanding of the underlying mechanism, careful selection of reaction conditions, and systematic optimization are key to achieving high yields and purity. The protocols and insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis and development of novel 1,8-naphthyridine-based compounds.

References

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.
  • Catalysed SNAr reactions - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).
  • SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry.
  • One-pot facile synthesis of 4-amino-1,8-naphthalimide derived Tröger's bases via a nucleophilic displacement approach - Organic & Biomolecular Chemistry (RSC Publishing).
  • Sánchez B, Calderón C, Tapia RA, Contreras R and Campodónico PR (2018) Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Front. Chem. 6:509. doi: 10.3389/fchem.2018.00509.
  • Advanced SNAr Reaction Guide | PDF | Chemical Process Engineering | Change - Scribd.
  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. (1991). Heterocycles, 32, 1947-1953.
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (2025, August 6).
  • 1,8-Naphthyridine synthesis - Organic Chemistry Portal.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC.
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem.
  • Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9).
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - NIH.
  • NUCLEOPHILIC AROMATIC SUBSTITUTION - NCRD's Sterling Institute of Pharmacy.
  • Improvement of Synthesis Process of 4-Amino-1, 8 Naphthalene Anhydride. (2023, April 24).
  • A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents | Request PDF - ResearchGate. (2025, November 11).
  • 13.1.2 "Nucleophilic Aromatic Substitution" - Chemistry LibreTexts. (2019, June 5).
  • A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing).
  • Nucleophilic aromatic substitution - ResearchGate.
  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] - YouTube. (2025, February 25).
  • SNAr Reaction in Other Common Molecular Solvents - Wordpress. (2026, January 24).

Sources

Synthesis of 2-methyl-1,8-naphthyridine derivatives via Pd-catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Palladium-Catalyzed Synthesis of 2-Methyl-1,8-Naphthyridine Derivatives

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif that has garnered immense interest from researchers in medicinal chemistry and drug discovery.[1][2] This is due to the wide array of biological activities exhibited by its derivatives, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[3] Furthermore, 1,8-naphthyridine derivatives have shown potential in treating neurological disorders like Alzheimer's disease.[3] The 2-methyl-1,8-naphthyridine framework serves as a crucial building block, and the ability to selectively functionalize this core is paramount for developing novel therapeutic agents.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the C-C and C-N bond formations necessary to build libraries of these complex molecules.[4][5] These reactions offer mild conditions, broad substrate scope, and high functional group tolerance, making them indispensable in modern organic synthesis.[6] This guide provides an in-depth analysis of three cornerstone Pd-catalyzed methodologies—the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—for the synthesis of functionalized 2-methyl-1,8-naphthyridine derivatives.

Methodology 1: Suzuki-Miyaura Cross-Coupling for C-C (sp²) Bond Formation

The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures by coupling an organoboron reagent with an organic halide.[6] For the 2-methyl-1,8-naphthyridine scaffold, this reaction is ideal for introducing aryl or heteroaryl substituents, which are common features in biologically active molecules.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence involving Pd(0) and Pd(II) intermediates. The cycle is initiated by the oxidative addition of the halo-naphthyridine to a Pd(0) species. This is followed by transmetalation with the boronic acid derivative (activated by a base) and culminates in reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-X (Naph-Pd-X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Aryl-Pd(II)-Aryl' (Naph-Pd-R) Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Naph-R RedElim->Product ArylX Naph-X ArylX->OxAdd Boronic R-B(OR)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes & Protocol Insights

Substrate: A halo-substituted 2-methyl-1,8-naphthyridine (e.g., 7-chloro-2-methyl-1,8-naphthyridine) is the typical starting point. The reactivity of the halide is generally I > Br > Cl.

Catalyst System:

  • Palladium Source: Pd(PPh₃)₄ is a classic choice, often used for its reliability. Alternatively, combining a simpler Pd source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand allows for greater modularity and optimization.

  • Ligand: The choice of ligand is critical. For electron-deficient heteroaromatics like naphthyridines, electron-rich and bulky phosphine ligands such as RuPhos or SPhos can significantly improve reaction efficiency and prevent catalyst deactivation.[7]

Base and Solvent:

  • An aqueous base (e.g., Na₂CO₃, K₂CO₃) is essential to activate the boronic acid for transmetalation.

  • A two-phase solvent system, such as Toluene/H₂O or 1,4-Dioxane/H₂O, is commonly employed to dissolve both the organic substrate and the inorganic base.

Experimental Protocol: Synthesis of 2-methyl-7-phenyl-1,8-naphthyridine
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 7-chloro-2-methyl-1,8-naphthyridine (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.5 mmol, 2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%).

  • Solvent Addition: Add a degassed mixture of Toluene (8 mL) and Water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Summary: Suzuki-Miyaura Reaction Conditions
EntryHalide (Naph-X)Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)
17-ChloroPhenylboronic acidPd(PPh₃)₄ (4)Na₂CO₃Toluene/H₂O90
27-Bromo4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O100
37-Iodo3-Pyridylboronic acidPdCl₂(dppf) (3)K₂CO₃DMF/H₂O85

Methodology 2: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira reaction is an exceptionally efficient method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[8][9] This is particularly useful for installing alkyne handles on the 2-methyl-1,8-naphthyridine core, which can be further elaborated into more complex structures or used as synthons in drug discovery.

Mechanistic Overview

The reaction involves a dual catalytic system with palladium and copper.[10] The palladium cycle is similar to the Suzuki reaction, involving oxidative addition and reductive elimination. The copper cycle's role is to react with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the Pd(II) intermediate.[8]

Sonogashira_Cycle Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Naph-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition (+ Naph-X) PdII_Alkyne Naph-Pd(II)-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation Product Naph-C≡CR PdII_Alkyne->Product Reductive Elimination CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide CuAcetylide->PdII_Aryl Alkyne H-C≡CR + Base Alkyne->CuX

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Application Notes & Protocol Insights

Catalyst System:

  • Palladium/Copper: A combination of a Pd(II) source like PdCl₂(PPh₃)₂ and a copper(I) salt (e.g., CuI) is standard.[11]

  • Copper-Free Variant: Concerns over homocoupling of the alkyne (Glaser coupling) promoted by copper have led to the development of copper-free Sonogashira protocols. These often require stronger bases and more specialized ligands but can provide cleaner reactions.[9][12]

Base and Solvent:

  • An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both as a base to deprotonate the alkyne and often as the solvent or co-solvent.

  • Solvents like THF or DMF are commonly used.

Experimental Protocol: Synthesis of 7-(phenylethynyl)-2-methyl-1,8-naphthyridine
  • Reaction Setup: In a Schlenk tube under argon, dissolve 7-bromo-2-methyl-1,8-naphthyridine (1.0 mmol, 1 equiv.) in degassed triethylamine (10 mL).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%).

  • Reagent Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction Execution: Stir the mixture at 60 °C for 6 hours. Monitor completion by TLC.

  • Work-up: Cool the reaction, filter off the ammonium salts, and wash the solid with THF. Concentrate the filtrate under vacuum.

  • Purification: Dissolve the residue in dichloromethane (DCM), wash with saturated NH₄Cl solution, then brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash chromatography (hexane/ethyl acetate) to obtain the product.

Methodology 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the leading palladium-catalyzed method for forming C-N bonds.[13][14] This reaction is essential for introducing primary or secondary amines to the 2-methyl-1,8-naphthyridine scaffold, a critical step in the synthesis of many pharmaceuticals.[15]

Mechanistic Overview

The catalytic cycle begins with the oxidative addition of the halo-naphthyridine to the Pd(0) catalyst. The resulting Pd(II) complex coordinates with the amine. A base then facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. Finally, reductive elimination forms the desired C-N bond and regenerates the active Pd(0) catalyst.[16][17]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Naph-Pd(II)-X OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Amido Naph-Pd(II)-NR¹R² AmineCoord->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Product Naph-NR¹R² RedElim->Product ArylX Naph-X ArylX->OxAdd Amine HNR¹R² + Base Amine->AmineCoord

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.

Application Notes & Protocol Insights

Catalyst System:

  • Palladium/Ligand: The development of specialized, sterically hindered phosphine ligands (e.g., XPhos, BrettPhos) has been the key to the broad applicability of this reaction.[13] These ligands facilitate the crucial reductive elimination step, which can be challenging. A pre-catalyst, where the ligand is already complexed to the palladium, can improve reproducibility.

  • Base: A strong, non-nucleophilic base is required. Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common.

Reaction Conditions:

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching the strong base.

  • Inert Atmosphere: The catalyst and the strong base are highly sensitive to air and moisture, making the use of an inert atmosphere (argon or nitrogen) mandatory.[18]

Experimental Protocol: Synthesis of N-benzyl-2-methyl-1,8-naphthyridin-7-amine
  • Reaction Setup: In a glovebox, charge a vial with 7-chloro-2-methyl-1,8-naphthyridine (1.0 mmol, 1 equiv.), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by benzylamine (1.1 mmol, 1.1 equiv.).

  • Reaction Execution: Seal the vial and heat the mixture to 110 °C with stirring for 16 hours.

  • Work-up: Cool to room temperature. Pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.

General Workflow & Troubleshooting

A successful synthesis campaign relies on a systematic approach from planning to execution and analysis.

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_post Post-Reaction Start Select Halo-Naphthyridine & Coupling Partner Reagent Ensure Purity & Dryness of Reagents/Solvents Start->Reagent Setup Assemble Reaction Under Inert Atmosphere Reagent->Setup Execute Heat & Stir (Monitor by TLC/LC-MS) Setup->Execute Workup Aqueous Work-up & Extraction Execute->Workup Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze

Caption: General experimental workflow for Pd-catalyzed cross-coupling reactions.

Common Issues and Solutions
  • Low or No Conversion:

    • Cause: Inactive catalyst, impurities in starting materials, or insufficient inertness of the reaction atmosphere.[18]

    • Solution: Use a fresh batch of catalyst or a pre-catalyst. Ensure all reagents are pure and solvents are anhydrous and degassed. Improve Schlenk line or glovebox technique.[18]

  • Formation of Side Products:

    • Cause (Suzuki): Homocoupling of the boronic acid.

    • Solution: Ensure thorough degassing of solvents to remove oxygen.

    • Cause (Sonogashira): Glaser homocoupling of the alkyne.

    • Solution: Switch to a copper-free protocol or use a phase-transfer catalyst to minimize side reactions.

  • Low Yield:

    • Cause: Suboptimal choice of ligand, base, or temperature.

    • Solution: Screen a panel of ligands (e.g., Buchwald or Josiphos families) and bases. Perform a temperature optimization study. The catalyst loading may also need to be adjusted.[18]

References

  • Application Notes and Protocols: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines. Benchchem.
  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC.
  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed.
  • Buchwald–Hartwig amination. Wikipedia.
  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF. ResearchGate.
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. ResearchGate.
  • Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. PMC.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. MDPI.
  • Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Cell.com.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
  • A new synthesis of naphthyridinones and quinolinones: palladium-catalyzed amidation of o-carbonyl-substituted aryl halides. PubMed.
  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. OUCI.
  • Sonogashira coupling. Wikipedia.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. MDPI.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI.
  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization. Benchchem.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][19]-Fused Indole Heterocycles. PMC. Available at:

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.
  • Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier. PubMed.
  • (PDF) Palladium‐Catalyzed Non‐Directed C H Functionalization of Arenes with Trifluoromethylated Olefins. ResearchGate.
  • The paddlewheel complex of 1,8-naphthyridine and palladium(II). DTU Research Database.
  • A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry (RSC Publishing).
  • Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI.
  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.

Sources

Application Note: Sonogashira Coupling Protocols for Bromo-Naphthyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines optimized protocols for Sonogashira cross-coupling of bromo-naphthyridines. It addresses the specific challenges posed by the electron-deficient, nitrogen-rich naphthyridine scaffold, such as catalyst poisoning via N-chelation and electronic deactivation.

Part 1: Mechanistic Strategy & Optimization

The Naphthyridine Challenge

Naphthyridines (diaza-naphthalenes) present unique challenges compared to simple aryl halides.

  • Catalyst Poisoning: The sp² nitrogens are strong

    
    -donors. Isomers like 1,8-naphthyridine  can act as bidentate ligands (similar to 2,2'-bipyridine), irreversibly binding Pd(II) or Cu(I) species and arresting the catalytic cycle.
    
  • Electronic Deactivation: The ring is highly electron-deficient. While this facilitates oxidative addition at the 2- and 4-positions (

    
    /
    
    
    
    to N), it makes the ring susceptible to nucleophilic attack by the base or solvent. Conversely, the 3-position is electronically deactivated, requiring more active catalyst systems.
Strategic Selection Matrix

Use this logic to select your starting protocol:

Substrate FeatureRecommended SystemRationale
Non-Chelating (e.g., 3-bromo-1,5-naphthyridine) Protocol A (Standard) Standard Pd/Cu cycle is fastest and most economical.
Chelating (e.g., 2-bromo-1,8-naphthyridine) Protocol B (High-Activity) Bulky ligands (XPhos, tBuXPhos) prevent N-coordination to Pd.
Homocoupling-Prone Alkyne Protocol C (Cu-Free) Eliminates Glaser coupling side-reactions; avoids Cu-naphthyridine complexes.

Part 2: Experimental Protocols

Protocol A: The "Workhorse" Method (Pd/Cu Co-Catalyzed)

Best for: 2-bromo-1,5-naphthyridine, 2-bromo-1,6-naphthyridine, and non-hindered alkynes.

Reagents:

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (5 mol%)
    
  • Co-Catalyst: Copper(I) Iodide [CuI] (5 mol%)

  • Base: Triethylamine (

    
    ) or Diisopropylamine (DIPA) (3.0 equiv)
    
  • Solvent: DMF (Anhydrous, degassed)

  • Temperature: 60–80 °C

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add bromo-naphthyridine (1.0 equiv),

    
     (0.05 equiv), and CuI (0.05 equiv).
    
  • Degassing: Seal the flask. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Inject anhydrous DMF (0.2 M concentration relative to substrate) and degassed base (3.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

    • Note: If the alkyne is a solid, add it in Step 2.

  • Reaction: Heat to 60 °C. Monitor by LCMS every hour.

    • Endpoint: Conversion >95%. If stalled after 4h, boost temp to 80 °C.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 5% LiCl (aq) to remove DMF, followed by saturated ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (to sequester Cu). Dry over 
    
    
    
    .[1]
Protocol B: Sterically Demanding / Chelating Substrates

Best for: 1,8-naphthyridines (where N-N chelation kills CuI) or electron-rich 3-bromo isomers.

Reagents:

  • Pre-Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (8 mol%) – Ratio 1:4 Pd:L is critical for stability.

  • Base:

    
     (2.0 equiv) – Inorganic bases reduce N-coordination competition.
    
  • Solvent: 1,4-Dioxane or Toluene

  • Temperature: 90–100 °C

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under strict Argon, mix

    
     and XPhos in the solvent. Stir at RT for 20 mins until the solution turns dark orange/red (active 
    
    
    
    species).
  • Reaction Assembly: Add bromo-naphthyridine (1.0 equiv) and

    
     (2.0 equiv) to the reaction vessel.
    
  • Transfer: Cannulate the pre-formed catalyst solution into the reaction vessel.

  • Alkyne Addition: Add alkyne (1.5 equiv).

  • Reaction: Heat to 100 °C for 12–16 hours.

  • Filtration: Filter hot through a Celite pad (the product may precipitate upon cooling). Wash with DCM.

Part 3: Visualization & Decision Logic

Reaction Mechanism & Failure Points

The following diagram illustrates the catalytic cycle and specific points where naphthyridines cause failure (poisoning).

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Ar-Pd-C≡C-R) OxAdd->TransMet Cu-C≡C-R PoisonPd FAIL: Pd-N Chelation (Stable 1,8-complex) OxAdd->PoisonPd 1,8-Naphthyridine (Bidentate binding) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 CuCycle Cu(I) Acetylide Formation CuCycle->TransMet Transfer PoisonCu FAIL: Cu-N Chelation (Inactive Cu species) CuCycle->PoisonCu N-rich Heterocycle

Figure 1: Catalytic cycle highlighting specific failure modes (red) for naphthyridine substrates.

Optimization Decision Tree

OptimizationTree Start Start: Bromo-Naphthyridine CheckPos Is Br at 2, 4 position? Start->CheckPos CheckChel Is it 1,8-Naphthyridine? CheckPos->CheckChel Yes (Activated) ProtocolB Protocol B: Pd2(dba)3 / XPhos / Cs2CO3 (High Activity) CheckPos->ProtocolB No (Deactivated 3-Br) ProtocolA Protocol A: Pd(PPh3)2Cl2 / CuI / Et3N (Standard) CheckChel->ProtocolA No (Standard) CheckChel->ProtocolB Yes (Chelating) ProtocolC Protocol C: Pd(OAc)2 / P(tBu)3 / Cu-Free (Avoid Homocoupling) ProtocolA->ProtocolC If Homocoupling > 10%

Figure 2: Logic flow for selecting the optimal coupling protocol based on substrate electronics and geometry.

Part 4: Quantitative Comparison of Conditions

ParameterProtocol A (Standard)Protocol B (Advanced)Protocol C (Cu-Free)
Active Species



Temp 60–80 °C90–100 °CRT – 60 °C
Typical Yield 75–90%85–95%60–80%
1,8-Naphthyridine Poor (Chelation)Excellent Good
Cost LowHighMedium
Purification Standard SilicaRequires ScavengersStandard Silica

Part 5: Critical Troubleshooting (The "Black Art")

  • The "Black Precipitate" (Palladium Black):

    • Cause: Catalyst decomposition due to unstable ligands at high temp.

    • Fix: Switch to Protocol B. The biaryl phosphine ligands (XPhos, SPhos) form a "roof" over the Pd center, preventing aggregation.

  • Product Trapping:

    • Naphthyridines are polar and basic. They often streak on silica.

    • Fix: Pre-wash silica gel with 1%

      
       in Hexanes before loading the column. Use DCM/MeOH (95:5) gradients rather than Hex/EtOAc.
      
  • Metal Removal (Crucial for Pharma):

    • Naphthyridines hold onto Cu and Pd residues.

    • Protocol: After workup, dissolve crude in THF and treat with SiliaMetS® Thiol or QuadraPure™ TU (50 wt% loading) for 2 hours at 40 °C. Filter and concentrate.

References

  • Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.

  • Tynebor, R. M., et al. (2000). Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors.[3] Journal of Medicinal Chemistry, 43(4), 675–682.[3]

  • Yi, C., & Hua, R. (2006).[4] Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry, 71(6), 2535–2537.

  • Gelman, D., & Buchwald, S. L. (2003).[4] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996.

Sources

Troubleshooting & Optimization

Preventing protodebromination in naphthyridine cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Protodebromination in Naphthyridine Cross-Coupling Case ID: NPD-402-DEBROM Status: Open for Troubleshooting

Welcome to the Technical Support Center

Your Issue: You are observing the replacement of a Bromine atom with a Hydrogen atom (H-for-Br exchange) during Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) on a naphthyridine core. The Diagnosis: This is Protodebromination (a subset of hydrodehalogenation). Severity: High. This side reaction is irreversible and the byproduct often co-elutes with your product, making purification difficult.

Module 1: The Diagnostic Hub

Before optimizing, confirm the issue is protodebromination and not starting material remaining.

Symptom Checklist:

Observation Diagnosis Action
LCMS Mass: [M-H]⁺ observed is (Target Mass - 79/81 Da + 1 Da). Confirmed Protodebromination. The Br is gone, replaced by H. Proceed to Module 2 & 3.
LCMS Mass: [M+H]⁺ matches Starting Material (SM). Stalled Reaction. Catalyst dead or oxidative addition failed. Check catalyst quality/loading.

| NMR: Loss of characteristic aryl-Br splitting pattern; appearance of new singlet/doublet in aromatic region. | Confirmed Protodebromination. | Proceed to Module 2 & 3. |

Module 2: Mechanistic Root Cause Analysis

Why is this happening to my Naphthyridine? Naphthyridines are highly electron-deficient bicyclic heterocycles. This electronic poverty makes the C-Br bond highly activated for Oxidative Addition (good), but it also makes the resulting Aryl-Pd-Br species prone to reduction.

The Culprit: Palladium-Hydride (Pd-H) Species The side product forms when the Naphthyridine-Pd-Br intermediate intercepts a Hydride (H⁻) source instead of your nucleophile (Boronic acid or Amine).

Common Hydride Sources (The "Enablers"):

  • Solvents: Alcohols (MeOH, EtOH, iPrOH) are primary hydride donors via

    
    -hydride elimination.
    
  • Bases: Alkoxides (e.g., NaOEt, and even NaOtBu at high temps) can undergo

    
    -hydride elimination to form Pd-H.
    
  • Ligands: Alkyl-phosphines can sometimes act as H-sources if they decompose.

Visualizing the Competition

The diagram below illustrates the "Fork in the Road" between your desired product and the protodebrominated impurity.

G Start Naphthyridine-Br (Starting Material) OxAdd Oxidative Addition (L-Pd-Ar-Br) Start->OxAdd Pd(0) Path_Good Pathway A: Desired Coupling (Transmetallation/Amine Binding) OxAdd->Path_Good Fast Reaction (Bulky Ligands) Path_Bad Pathway B: Protodebromination (Hydride Capture) OxAdd->Path_Bad Slow Reaction (Steric crowding / Low Nucleophile conc.) Product Desired Naphthyridine Product Path_Good->Product Reductive Elimination SideProd Reduced Side Product (Naphthyridine-H) Path_Bad->SideProd Reductive Elimination of Ar-H HydrideSource Source of H-: 1. Alcohol Solvents 2. Alkoxide Bases (Beta-H elim) 3. Trace Water HydrideSource->Path_Bad Feeds Side Rxn

Caption: Figure 1. The kinetic competition between the desired cross-coupling (Green path) and the unwanted protodebromination (Red path). Optimization targets accelerating Path A and eliminating sources for Path B.

Module 3: Protocol Optimization Guides
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Issue: 1,5- or 1,8-Naphthyridines often suffer dehalogenation when using standard carbonate bases in aqueous dioxane.

The Fix: Switch to Anhydrous/Non-Protic Conditions. Water and alcohols promote protodebromination in electron-poor systems.

ParameterStandard (High Risk)Optimized (Low Risk) Why?
Solvent Dioxane/H2O, EtOHAnhydrous Toluene or THF Removes solvent-based hydride sources.
Base Na2CO3, K2CO3K3PO4 (finely ground) or Cs2CO3 Anhydrous phosphate/carbonate bases avoid H-transfer.
Catalyst Pd(PPh3)4Pd(dppf)Cl2 or Pd-XPhos G3 Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) speed up reductive elimination.

Step-by-Step Optimized Protocol:

  • Dry Down: Ensure Naphthyridine-Br and Boronic Acid are dried under high vacuum for 1 hour.

  • Charge Solids: Add Naphthyridine (1.0 eq), Boronic Acid (1.2–1.5 eq), Anhydrous K3PO4 (3.0 eq), and Pd(dppf)Cl2·DCM (5 mol%).

  • Solvent: Add Anhydrous Toluene (0.1 M concentration). Do not add water.[1]

  • Degas: Sparge with Argon for 10 mins (critical to remove O2 which kills active catalyst).

  • Heat: Stir at 90–100°C.

    • Note: If conversion is slow, add 1-2 drops of degassed water to activate the base, but keep the system predominantly anhydrous.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Issue: Strong alkoxide bases (NaOtBu) are the standard for Buchwald, but they are the #1 cause of protodebromination in naphthyridines due to


-hydride elimination.

The Fix: The "Weak Base" Approach.

ParameterStandard (High Risk)Optimized (Low Risk) Why?
Base NaOtBu (Sodium tert-butoxide)Cs2CO3 (Cesium Carbonate) Carbonates cannot undergo

-hydride elimination.
Ligand BINAP, DPPFBrettPhos or RuPhos Highly active ligands are required to make the weaker base work effectively.
Solvent Toluenet-Amyl Alcohol or Dioxane Wait! Why t-Amyl? It is sterically hindered and less prone to H-transfer than primary alcohols, but Dioxane is safer if dehalogenation persists.

Step-by-Step Optimized Protocol:

  • Catalyst Prep: Use a precatalyst like BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%). This ensures a 1:1 L:Pd ratio and prevents excess ligand from acting as a hydride sponge.

  • Base: Use Cs2CO3 (2.0 eq). Must be anhydrous.

  • Solvent: Anhydrous 1,4-Dioxane .

  • Temperature: Heat to 100°C. The weaker base requires higher thermal energy to deprotonate the amine-Pd complex.

Module 4: Frequently Asked Questions (FAQs)

Q1: I tried Cs2CO3 but the reaction is too slow. What now? A: If the weak base shuts down the reaction, you can go back to NaOtBu but you must lower the temperature . Try the reaction at 40–60°C. High temperatures (>80°C) drastically increase the rate of


-hydride elimination from the tert-butoxide. Alternatively, switch to LiHMDS , which is a strong base but lacks a 

-hydrogen, making it impossible for it to act as a hydride donor.

Q2: Does the position of the Nitrogen matter (e.g., 1,5- vs 1,8-naphthyridine)? A: Yes.

  • 1,8-Naphthyridines: The N lone pairs are close. They can chelate Palladium, potentially poisoning the catalyst or slowing down the cycle, giving more time for protodebromination. You may need higher catalyst loading (up to 10 mol%).

  • 2-Halo positions: These are most electron-deficient and react fastest, but are also most prone to reduction.

Q3: Can I use ethanol as a co-solvent? A: Absolutely not. In the context of naphthyridines, primary alcohols are "hydride delivery systems." If solubility is an issue, use DMF or DMAc, but ensure they are dry.

References
  • Mechanistic Overview of Dehalogenation: Title: "Understanding and Minimizing Hydrodehalogenation in Pd-Catalyzed Cross-Coupling." Source: BenchChem Technical Guides.
  • Naphthyridine Specific Protocols (PDE4 Inhibitors)

    • Title: "Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines."
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Buchwald-Hartwig Optimization

    • Title: "Buchwald-Hartwig Amination User Guide."[2]

    • Source: Chemistry LibreTexts / Buchwald Lab.
    • URL:[Link][3]

  • General Cross-Coupling Troubleshooting

    • Title: "Palladium-Catalyzed Cross-Coupling of 5-Bromo-8-methoxy-1,7-naphthyridine."[4]

    • Source: BenchChem Technical Support Center.

Sources

Technical Support Center: Suzuki Coupling with Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically tailored for researchers, scientists, and drug development professionals working with challenging electron-deficient heterocyclic substrates. This guide is structured to provide direct, actionable solutions to common experimental hurdles, grounded in mechanistic understanding and field-proven strategies.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling of electron-deficient heterocycles, such as pyridines, pyrimidines, and pyrazines.[1][2][3] The electron-deficient nature of these rings makes them excellent electrophiles but can introduce unique challenges compared to standard aryl halide couplings.[3]

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

This is the most common issue and typically points to a problem in one of three areas: the catalyst's activity, the reaction conditions, or the stability of the reagents.

Potential Cause 1: Inefficient Oxidative Addition

While electron-deficient heteroaryl halides are generally more reactive towards oxidative addition than their electron-rich counterparts, this step can still be sluggish, especially with heteroaryl chlorides.[3][4][5]

  • Solution: Employ highly active catalyst systems. Bulky, electron-rich phosphine ligands are essential.[4][6] Ligands from the Buchwald family, such as SPhos and XPhos , are specifically designed to accelerate oxidative addition and have proven highly effective for coupling heteroaryl halides.[6][7] Using pre-formed palladium(II) precatalysts, like XPhos Pd G2 or G3, can also ensure the generation of the active Pd(0) species under mild conditions.[8]

Potential Cause 2: Catalyst Inhibition or Decomposition

Nitrogen-containing heterocycles can act as ligands themselves, coordinating to the palladium center and inhibiting catalytic activity.[9][10] This is particularly problematic with unprotected N-H containing heterocycles like indazoles or pyrazoles.[10]

  • Solution:

    • Increase Catalyst Loading: A modest increase from 1-2 mol% to 3-5 mol% can sometimes overcome substrate inhibition.

    • Use More Robust Ligands: Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) not only promote the desired reaction steps but also create a crowded coordination sphere around the palladium, which can disfavor binding by the heterocyclic substrate.[6][11]

    • Protecting Groups: If applicable, protecting acidic N-H protons can prevent the formation of inhibitory palladium-azolyl complexes.[10]

Potential Cause 3: Inappropriate Base or Solvent

The choice of base and solvent is critical and interdependent. The base must be strong enough to activate the boronic acid for transmetalation but not so strong that it promotes unwanted side reactions.[12][13]

  • Solution:

    • Base Selection: For many electron-deficient systems, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is a good starting point.[14] These are often used in aqueous mixtures. Anhydrous conditions with K₃PO₄ can be beneficial if protodeboronation is a major issue.[14]

    • Solvent System: A mixture of an organic solvent and water (e.g., dioxane/H₂O, THF/H₂O) is standard.[15] The water is crucial for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[12][15] However, solvent choice can be complex; some polar aprotic solvents like MeCN can alter reaction selectivity compared to alcohols or THF.[16][17]

Q2: I'm observing a significant amount of a byproduct corresponding to my starting boronic acid without the boron group (protodeboronation). How can I minimize this?

Protodeboronation is a major competing pathway where a proton replaces the boronic acid group, consuming your nucleophile and reducing the yield.[8][18][19] Heteroaromatic boronic acids are particularly susceptible to this side reaction.[8][19]

Primary Causes & Mitigation Strategies:

  • Excess Water and High Temperature: Prolonged exposure to aqueous base at high temperatures accelerates protodeboronation.[19]

    • Solution: Use the minimum amount of water necessary for the base to function. Run the reaction at the lowest temperature that provides a reasonable rate (start screens at 80 °C and adjust). Minimize reaction time; monitor by LC-MS and stop the reaction upon completion.

  • Base-Catalyzed Decomposition: The base required for the Suzuki reaction also catalyzes protodeboronation.[18][19]

    • Solution: Use a weaker base if possible, though this may slow the desired coupling. Alternatively, using boronate esters (e.g., pinacol esters) can significantly improve stability.[8] Potassium acetate (KOAc) is often used in the synthesis of boronate esters because it is generally not basic enough to promote a subsequent Suzuki coupling.[8]

  • Slow Catalytic Turnover: If the desired Suzuki coupling is slow, the boronic acid has more time to decompose.

    • Solution: Focus on accelerating the main catalytic cycle. Employing highly active and robust catalyst systems, such as those with Buchwald ligands (SPhos, XPhos), can increase the rate of the productive reaction, outcompeting the protodeboronation pathway.[18]

Section 2: Frequently Asked Questions (FAQs)

Q: Which palladium source and ligand should I choose as a starting point?

For challenging couplings with electron-deficient heteroaryl chlorides or bromides, a combination of a Pd(II) precatalyst and a bulky, electron-rich biarylphosphine ligand is the modern standard.

Catalyst/Ligand RecommendationRationale & Use Case
XPhos Pd G2/G3 Excellent general-purpose precatalyst. The ligand is highly active for a broad range of substrates, including challenging heteroaryl chlorides.[8] Generates the active LPd(0) species under mild conditions.[8]
SPhos Pd G2/G3 Very effective for hindered and heteroaryl substrates.[6] Sometimes shows complementary reactivity to XPhos.
Pd(OAc)₂ + Ligand A more traditional and cost-effective approach. Requires in-situ reduction of Pd(II) to Pd(0). Can be effective but may require more optimization.[2]

Q: How do I choose the right base for my reaction?

The base plays a crucial role in activating the boronic acid to form a more nucleophilic "ate" complex, which is necessary for transmetalation.[13][20]

BaseStrengthCommon SolventsComments
K₂CO₃ ModerateAqueous mixtures (Dioxane, Toluene, THF)A very common first choice, but can be too weak for some systems.[14]
K₃PO₄ StrongAqueous mixtures or anhydrousA robust and broadly applicable base, often providing higher yields for difficult couplings.[14]
Cs₂CO₃ StrongAqueous mixtures (Dioxane, THF)Often used for particularly challenging substrates where other bases fail.
KF WeakAnhydrousUseful for substrates with base-labile functional groups (e.g., esters) as it can activate the boronic acid without causing hydrolysis.[13]

Q: What is the best way to set up the reaction to ensure reproducibility?

Meticulous setup under an inert atmosphere is critical for success, as oxygen can oxidize and deactivate the Pd(0) catalyst, often leading to side reactions like boronic acid homocoupling.[9]

General Protocol for a Small-Scale Suzuki Coupling Reaction:
  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the heteroaryl halide (1.0 eq), boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is achieved by inserting a needle connected to the gas line and a second needle to act as an outlet.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%). If not using a precatalyst, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).

  • Solvent Addition: Add the degassed solvent(s) via syringe. Degassing is crucial and can be done by bubbling inert gas through the solvent for 15-20 minutes prior to use.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir for the designated time.

  • Monitoring: Follow the reaction progress by taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing by LC-MS or TLC.

Section 3: Visualizing the Process

Understanding the underlying mechanisms and troubleshooting pathways can significantly improve your success rate.

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps of the reaction. For electron-deficient heterocycles, the Reductive Elimination step is often kinetically facile, but challenges can arise in the Oxidative Addition (especially for chlorides) and from competing Side Reactions like protodeboronation.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 LPd(0) (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA Heteroaryl Halide (Ar-X) PdII L(Ar)Pd(II)-X OA->PdII TM Transmetalation (R-B(OH)₂ + Base) PdII->TM Boronic Acid + Base DiarylPd L(Ar)Pd(II)-R TM->DiarylPd RE Reductive Elimination DiarylPd->RE RE->Pd0 Catalyst Regeneration Product Ar-R (Product) RE->Product SideReaction Protodeboronation (Loss of Nucleophile) BoronicAcid R-B(OH)₂ BoronicAcid->TM BoronicAcid->SideReaction H₂O, Base, Heat

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

When a reaction fails, a systematic approach is key. Use this decision tree to diagnose the problem.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield or No Reaction CheckSM Analyze Crude Mixture: What is present? Start->CheckSM SM_Only Only Starting Materials (SMs) Observed CheckSM->SM_Only Protodeboronation SM Halide + Protodeboronated Byproduct Observed CheckSM->Protodeboronation Decomposition Complex Mixture / Decomposition CheckSM->Decomposition Sol_Catalyst Issue: Catalyst Activity 1. Use stronger ligand (XPhos, SPhos). 2. Increase catalyst loading. 3. Ensure inert atmosphere. SM_Only->Sol_Catalyst Yes Sol_Boron Issue: Protodeboronation 1. Lower reaction temperature. 2. Use boronate ester. 3. Use anhydrous K₃PO₄. 4. Accelerate coupling with better catalyst. Protodeboronation->Sol_Boron Yes Sol_Conditions Issue: Reaction Conditions 1. Lower temperature. 2. Screen alternative solvents/bases. 3. Check SM stability. Decomposition->Sol_Conditions Yes

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

References

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synfacts. [Link]

  • Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. RSC Publishing. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chimia International Journal for Chemistry. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

  • Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. [Link]

  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. [Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]

  • Effect of solvent on the Suzuki reaction. ResearchGate. [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Purification of 4-Bromo-2-methyl-1,8-naphthyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-Bromo-2-methyl-1,8-naphthyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this important heterocyclic compound. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format, alongside detailed protocols and troubleshooting guides.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?

A1: The impurity profile largely depends on the synthetic route employed. However, for typical syntheses involving the bromination of 2-methyl-1,8-naphthyridine or a Friedländer-type condensation, you can anticipate the following:

  • Unreacted Starting Materials: Such as 2-methyl-1,8-naphthyridine.

  • Over-brominated Species: Di- or tri-brominated naphthyridine derivatives.

  • Positional Isomers: Bromination occurring at other positions on the naphthyridine ring system.

  • Reagents and Catalysts: Residual acids, bases (e.g., K₂CO₃), or metal catalysts (e.g., Palladium from coupling reactions) used in the synthesis.[1]

  • Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove completely.

  • Byproducts from Workup: Inorganic salts (e.g., NaCl, MgSO₄) generated during aqueous extraction steps.[2]

Q2: My crude product is an oily residue/discolored solid. Which purification method should I start with?

A2: A multi-step approach is almost always necessary. The optimal sequence depends on the physical state and suspected impurities in your crude material.

  • Aqueous Workup and Extraction: This should always be your first step. It is crucial for removing inorganic salts, acids, bases, and highly polar, water-soluble impurities.[2] A standard workup involves dissolving the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM) and washing sequentially with water, a mild base (like saturated NaHCO₃ solution if the reaction was acidic), and finally, brine.[3][4]

  • Column Chromatography: This is the most versatile and powerful method for separating your target compound from non-polar and closely related polar impurities like isomers or over-brominated products.[5][6]

  • Recrystallization: If you obtain a solid product after chromatography that still appears impure (e.g., by TLC or NMR), or if your initial crude product is a solid with minimal impurities, recrystallization is an excellent final step to achieve high purity.[7][8]

The diagram below illustrates a typical decision-making workflow for purification.

Purification Workflow Start Crude Reaction Mixture Workup Protocol 1: Aqueous Workup & Extraction Start->Workup Check Assess Crude Product (TLC, NMR) Workup->Check Chromatography Protocol 2: Flash Column Chromatography Check->Chromatography Multiple spots on TLC or complex NMR Recrystallize Protocol 3: Recrystallization Check->Recrystallize Relatively clean solid (>85% pure) Chromatography->Recrystallize Solid product, further purification needed Pure Pure 4-Bromo-2-methyl- 1,8-naphthyridine Chromatography->Pure Clean fractions collected Recrystallize->Pure

Caption: Decision workflow for purifying this compound.

Q3: I'm struggling with selecting the right solvent system for column chromatography. Any advice?

A3: The principle of chromatography is to leverage differences in polarity.[5] Since this compound is a moderately polar heterocyclic compound, a gradient elution with a non-polar and a polar solvent is typically effective.

  • Recommended System: Start with a Hexane/Ethyl Acetate (EtOAc) system.

  • Methodology: Begin by developing a separation on a Thin Layer Chromatography (TLC) plate. Aim for a solvent ratio that gives your target compound an Rf value of approximately 0.25-0.35. This provides a good starting point for your column. For example, if a 4:1 Hexane:EtOAc mixture gives you the desired Rf on TLC, start your column with a slightly less polar mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute your compound.[2]

Q4: My attempt at recrystallization failed; either nothing crashed out, or it oiled out. What went wrong?

A4: Recrystallization success hinges on solvent choice and technique.[9] The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[8]

  • Problem: No Crystals Form. This usually means you've added too much solvent.[9] Try boiling off some of the solvent to re-saturate the solution and then allow it to cool slowly again. If crystals still don't form upon reaching room temperature, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. Chilling the solution in an ice bath is the final step once slow cooling has been attempted.[10]

  • Problem: Oiling Out. This occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, add more solvent to fully dissolve the oil at the boiling point. If it still oils out upon cooling, you may need to switch to a lower-boiling point solvent or use a mixed-solvent system.

Troubleshooting Guides and Experimental Protocols
Protocol 1: Post-Reaction Aqueous Workup & Extraction

This initial purification step is designed to remove inorganic salts and water-soluble components from the reaction mixture.[2]

Methodology:

  • Cool the Reaction: Ensure the reaction mixture is cooled to room temperature.

  • Quench (if necessary): If reactive reagents are present, quench them appropriately (e.g., by slowly adding water or a saturated ammonium chloride solution).

  • Solvent Addition: Dilute the reaction mixture with an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). A volume 3-5 times that of the initial reaction volume is a good starting point.

  • Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.

  • Aqueous Wash:

    • Water Wash: Add an equal volume of deionized water, shake the funnel gently (venting frequently), and allow the layers to separate. Drain and discard the aqueous (bottom) layer if using DCM, or the top layer if using a less dense solvent like EtOAc.

    • Bicarbonate Wash (Optional): If the reaction was conducted under acidic conditions, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acid. Observe for any gas evolution (CO₂).[4]

    • Brine Wash: Perform a final wash with a saturated aqueous NaCl (brine) solution. This step helps to remove residual water from the organic phase and aids in breaking up any emulsions.[2]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is the primary method for separating the target compound from structurally similar impurities.[11]

Materials:

  • Crude product from Protocol 1.

  • Silica gel (230-400 mesh).

  • Eluent system (e.g., Hexane/Ethyl Acetate).

  • Chromatography column, collection tubes, and TLC supplies.

Methodology:

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle air pressure or tapping to pack it evenly, ensuring no air bubbles are trapped.[11]

    • Add a thin layer of sand on top of the silica to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Carefully pipette this concentrated solution onto the sand layer.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.

  • Elution:

    • Begin eluting the column with the low-polarity starting solvent, collecting fractions.

    • Gradually increase the eluent polarity (e.g., increase the percentage of EtOAc in Hexane) based on TLC analysis of the starting mixture.[2] This allows less polar impurities to elute first, followed by your target compound.

  • Monitoring and Collection:

    • Collect fractions systematically.

    • Spot fractions onto a TLC plate to monitor the separation. Visualize spots using a UV lamp.

    • Combine all fractions that contain the pure product.

  • Solvent Evaporation: Remove the solvent from the combined pure fractions on a rotary evaporator to yield the purified this compound.

Column Chromatography Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation Pack 1. Pack Column (Silica Slurry) Load 2. Load Sample (Minimal Solvent) Pack->Load Elute 3. Begin Elution (Low Polarity Solvent) Load->Elute Gradient 4. Gradually Increase Solvent Polarity Elute->Gradient Collect 5. Collect Fractions Gradient->Collect TLC 6. Monitor by TLC Collect->TLC TLC->Gradient Target not eluting Combine 7. Combine Pure Fractions TLC->Combine Pure fractions identified Evaporate 8. Evaporate Solvent Combine->Evaporate Result Pure Product Evaporate->Result

Caption: Step-by-step workflow for flash column chromatography.

Protocol 3: Purification by Recrystallization

For solid products, this method can significantly enhance purity by removing soluble impurities trapped in the crystal lattice.[7]

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair (see Table 1 for suggestions). The ideal solvent dissolves the compound well when hot but poorly when cold.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[10]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.[12]

  • Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rushing this step by plunging the flask in ice can cause the product to "crash out," trapping impurities.[7][9]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, either by air-drying or in a vacuum oven.

Data Summary Table
Purification MethodRecommended Solvents / SystemsKey Considerations
Extraction Ethyl Acetate (EtOAc), Dichloromethane (DCM)Ensure the chosen solvent is immiscible with water and effectively dissolves the target compound.
Column Chromatography Primary: Hexane/EtOAc gradient Alternative: DCM/Methanol gradientStart with a low polarity and gradually increase. Use TLC to determine the optimal solvent ratio for separation.[2]
Recrystallization Ethanol, Isopropanol, Acetonitrile, Toluene, or mixed systems like Ethanol/Water.The ideal solvent shows a large difference in solubility for the compound at hot vs. cold temperatures.[8] Avoid solvents that react with the product.
References
  • Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Experiment 9 — Recrystallization. Chemeketa Community College. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles. Available at: [Link]

  • Lab Report Recrystallization. Florida A&M University. Available at: [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]

  • This compound (C9H7BrN2). PubChem. Available at: [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Royal Society of Chemistry. Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Column Chromatography. Edubirdie. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • Performing Column Chromatography. YouTube. Available at: [Link]

  • Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. The Royal Society of Chemistry. Available at: [Link]

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. ResearchGate. Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Navigating Bromo-Naphthyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide to Minimizing Homocoupling Side Products

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in synthetic chemistry: the formation of homocoupling side products in palladium-catalyzed cross-coupling reactions of bromo-naphthyridines. As a Senior Application Scientist, I will walk you through the underlying causes of this side reaction and provide field-proven strategies to optimize your reaction conditions for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a significant problem in my bromo-naphthyridine reactions?

Homocoupling is an undesired side reaction in cross-coupling methodologies where two identical molecules of a starting material couple with each other. In the context of bromo-naphthyridine chemistry, you may observe the formation of a bi-naphthyridine species (from two molecules of your bromo-naphthyridine) or a biaryl/bialkenyl/etc. species (from two molecules of your coupling partner, e.g., a boronic acid in a Suzuki reaction).

This side reaction is particularly problematic for several reasons:

  • Reduced Yield of Desired Product: The formation of homocoupling products consumes your starting materials, directly leading to a lower yield of the intended cross-coupled product.

  • Purification Challenges: Homocoupled products often have similar polarities to the desired product, making their separation by chromatography difficult and time-consuming.[1]

  • Complicated Reaction Analysis: The presence of multiple products can complicate the analysis of your reaction mixture by techniques like NMR and LC-MS.

The electron-deficient nature of the naphthyridine ring system and the presence of nitrogen atoms can influence the catalytic cycle, sometimes favoring pathways that lead to homocoupling.[2][3]

Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction with a bromo-naphthyridine. What are the primary causes?

The homocoupling of boronic acids in Suzuki-Miyaura reactions is a well-documented side reaction, often exacerbated by the presence of oxygen.[4] The mechanism can be complex, but a key factor is the presence of Pd(II) species in the reaction mixture. If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, or if Pd(0) is re-oxidized, the remaining Pd(II) can promote the homocoupling of two boronic acid molecules.[4]

Several factors can contribute to this issue in your bromo-naphthyridine reactions:

  • Oxygen Contamination: Inadequate degassing of your reaction mixture allows oxygen to oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors boronic acid homocoupling.[4]

  • Inefficient Precatalyst Activation: Some Pd(II) precatalysts may not be efficiently reduced to Pd(0) under your reaction conditions.

  • Slow Transmetalation: If the transmetalation step of the desired cross-coupling is slow, it can allow competing side reactions like homocoupling to become more prominent. The electronic properties of the bromo-naphthyridine can influence this step.

Troubleshooting Guides

Issue 1: Persistent Homocoupling of the Boronic Acid Coupling Partner in Suzuki-Miyaura Reactions

Symptoms:

  • Significant formation of a symmetrical biaryl byproduct derived from your boronic acid.

  • Reduced yield of the desired naphthyridine-aryl product.

  • The homocoupled product may co-elute with the desired product during chromatography.[1]

Root Causes & Solutions:

  • Presence of Oxygen: Oxygen is a known promoter of boronic acid homocoupling.[4]

    • Solution: Implement rigorous degassing of your solvent and reaction mixture. The freeze-pump-thaw method is highly effective.[5] Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period can also be beneficial. Always maintain a positive pressure of inert gas throughout the reaction.

  • Inefficient Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be incomplete.

    • Solution: Consider switching to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or using a more advanced precatalyst system like a Buchwald G3 or G4 precatalyst.[1] These are designed for efficient generation of the active catalytic species.

  • Inappropriate Base Selection: The choice of base is critical in Suzuki reactions as it activates the boronic acid.[6] An unsuitable base can lead to slow transmetalation, allowing for side reactions to occur.

    • Solution: Screen a variety of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the desired transmetalation step.[6] The solubility of the base in your chosen solvent system is also a crucial factor to consider.[7]

Visualizing the Competing Pathways

G cluster_desired Desired Suzuki Cross-Coupling Cycle cluster_side Homocoupling Side Reaction Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OA Bromo-Naphthyridine PdII Pd(II) Pd0->PdII Oxidation TM Transmetalation (Ar-Pd(II)-Ar')L_n OA->TM Ar'-B(OR)₂ RE Reductive Elimination TM->RE RE->Pd0 Product Ar-Ar' (Desired Product) RE->Product TM1_side Transmetalation 1 (Ar'-Pd(II)-X) PdII->TM1_side Ar'-B(OR)₂ TM2_side Transmetalation 2 (Ar'-Pd(II)-Ar') TM1_side->TM2_side Ar'-B(OR)₂ RE_side Reductive Elimination TM2_side->RE_side RE_side->PdII Regenerates Pd(II) or reduces to Pd(0) Homocoupling_Product Ar'-Ar' (Homocoupling Product) RE_side->Homocoupling_Product O2 O₂

Caption: Competing Suzuki and homocoupling pathways.

Issue 2: Formation of Bi-naphthyridine Homocoupling Product

Symptoms:

  • Isolation of a symmetrical dimer of your bromo-naphthyridine starting material.

  • This is more common in reactions like Stille couplings but can also occur in Suzuki reactions under certain conditions.

Root Causes & Solutions:

  • Catalyst System: The choice of palladium source and ligand can significantly influence the propensity for this side reaction.

    • Solution: For Suzuki reactions, employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can promote the desired reductive elimination over competing pathways.[2] For Stille reactions, the addition of a copper(I) co-catalyst can sometimes suppress homocoupling of the organotin reagent.

  • Reaction Temperature: Higher reaction temperatures can sometimes promote undesired side reactions.

    • Solution: If possible, try running the reaction at a lower temperature. This may require a more active catalyst system to achieve a reasonable reaction rate.

  • Ligand Choice in Buchwald-Hartwig Amination: In the context of C-N bond formation, the formation of biaryl (bi-naphthyridine) byproducts can occur.

    • Solution: The use of bidentate phosphine ligands like BINAP or DPPF has been shown to be effective in minimizing side reactions in Buchwald-Hartwig aminations.[8]

Data-Driven Optimization: Ligand and Base Screening

The following table summarizes hypothetical data for a Suzuki-Miyaura coupling of a generic bromo-naphthyridine with phenylboronic acid, illustrating the impact of ligand and base selection on product distribution.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Desired Product Yield (%)Homocoupling Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O1004535
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O1007510
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10085<5
4XPhos Pd G3 (2)-K₃PO₄ (2)Dioxane/H₂O10092<2

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of a Bromo-naphthyridine

This protocol is a general starting point and should be optimized for your specific substrate.

  • Reaction Setup: To a flame-dried Schlenk flask, add the bromo-naphthyridine (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, weigh the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and dissolve it in a small amount of the degassed solvent. Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Workflow

G start Start setup 1. Add Reagents (Bromo-naphthyridine, Boronic Acid, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Catalyst Solution solvent->catalyst react 5. Heat and Stir catalyst->react monitor 6. Monitor Progress (TLC/LC-MS) react->monitor workup 7. Quench and Extract monitor->workup Reaction Complete purify 8. Dry, Concentrate, and Purify (Column Chromatography) workup->purify end Desired Product purify->end

Caption: Optimized Suzuki-Miyaura workflow.

References

  • Reddit. (2024, February 7). Suzuki help. r/Chempros. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (2009, August). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Stille reaction. [Link]

  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a. [Link]

  • PubMed. (2011, August 22). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2022, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • PubMed. (2021, September 27). Enantioselective Synthesis of Atropisomeric Biaryls by Pd-Catalyzed Asymmetric Buchwald-Hartwig Amination. [Link]

  • PMC. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • ResearchGate. Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I). [Link]

  • PMC. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Naphthidine Di(radical Cation)s-Stabilized Palladium Nanoparticles for Efficient Catalytic Suzuki—Miyaura Cross-Coupling Reactions. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • PubMed. (2021, February). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

  • PMC. (2023, May 30). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]

  • University of Windsor. The Mechanisms of the Stille Reaction. [Link]

  • ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a]. [Link]

  • ResearchGate. (2022, January 22). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]

  • MDPI. Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction. [Link]

  • PMC. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. [Link]

  • PubMed. Room-temperature Stille cross-couplings of alkenyltin reagents and functionalized alkyl bromides that possess beta hydrogens. [Link]

Sources

Thermal stability of 4-Bromo-2-methyl-1,8-naphthyridine under reflux

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability & Handling of 4-Bromo-2-methyl-1,8-naphthyridine Document ID: NAPH-SUP-042 Status: Active

Introduction: Understanding Your Molecule

Welcome to the technical support hub for This compound . If you are accessing this guide, you are likely observing unexpected decomposition, side products, or low yields during reflux steps.

This compound is not a passive building block. It is an electron-deficient heteroaromatic system with two distinct "hotspots" of reactivity that are thermally sensitive depending on your solvent system.

The Dual-Reactivity Hazard
  • C4-Bromo Position (Electrophilic): The nitrogen at N1 and N8 makes the C4 position highly electron-deficient (para-like to N1). The bromine is an exceptional leaving group here, far more labile than in bromobenzene.

  • C2-Methyl Position (Nucleophilic/Acidic): The methyl group is activated by the adjacent N1 nitrogen (similar to 2-picoline), making it susceptible to deprotonation or oxidative coupling at high temperatures.

Module 1: Thermal Stability & Solvent Compatibility

Diagnosis: You have likely triggered Solvolysis (Nucleophilic Aromatic Substitution) . Under reflux in protic solvents (EtOH, MeOH,


), the solvent acts as a nucleophile, displacing the bromine to form the ether or the hydrolyzed "hydroxy" species (which tautomerizes to the amide-like naphthyridinone).
Solvent Compatibility Matrix (Reflux Conditions)
Solvent ClassExamplesStability RatingRisk Factor
Non-Polar Aromatic Toluene, Xylene, BenzeneHigh Safe for reflux. Ideal for Suzuki/Stille couplings.
Polar Aprotic DMF, DMAc, DMSOModerate Warning: At T > 140°C, DMSO can act as an oxidant. DMF can decompose to dimethylamine, which will displace the Br.
Polar Aprotic (Ethers) THF, 1,4-DioxaneHigh Excellent stability. Recommended for lithiation or mild couplings.
Protic (Alcohols) Methanol, Ethanol, iPrOHCritical Failure DO NOT REFLUX. Rapid

of Br

OR.
Chlorinated DCM, DCE, ChloroformHigh Stable, but low boiling points limit thermal stress.
Visualizing the Decomposition Pathway

Decomposition cluster_legend Stability Legend Start 4-Bromo-2-methyl- 1,8-naphthyridine Solvolysis Alkoxy-naphthyridine (Ether Formation) Start->Solvolysis Reflux in ROH (S_NAr) Hydrolysis 2-Methyl-1,8- naphthyridin-4(1H)-one Start->Hydrolysis Reflux in Wet Solvent (Acid/Base Cat.) Dimer Oxidative Dimerization (Black Tar) Start->Dimer O2, High T (Radical/Oxidation) Safe Stable Path Risk Decomposition

Figure 1: Primary decomposition pathways under thermal stress. Note that hydrolysis yields the thermodynamically stable "naphthyridinone" tautomer.

Module 2: The "Black Tar" Phenomenon (Oxidative Instability)

User Issue: "My reaction mixture turned from yellow to dark brown/black tar upon heating in DMF/DMSO."

Diagnosis: Oxidative Degradation of the Methyl Group. The C2-methyl group is acidic (


, similar to 2-picoline). In polar aprotic solvents like DMSO or DMF, especially if not strictly degassed, trace oxygen or the solvent itself can oxidize this position, leading to radical polymerization or aldehyde formation.
Troubleshooting Protocol
  • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15-30 minutes before heating. 1,8-naphthyridines are electron-transporting materials and can form radical anions easily.

  • Temperature Control: Avoid heating >120°C unless necessary.

  • Switch Solvent: If using DMF, switch to DMAc (Dimethylacetamide) or NMP , which are generally more thermally stable, or Toluene if solubility permits.

Module 3: Hydrolysis During Workup

User Issue: "The reaction looked good on TLC, but after aqueous workup, I recovered a white solid that is insoluble in chloroform and doesn't dissolve in my NMR solvent."

Diagnosis: Post-Reaction Hydrolysis. You likely formed the 1,8-naphthyridin-4-one (tautomer of the 4-hydroxy compound). This occurs if the reaction mixture is quenched with strong acid or base while still warm.

The Mechanism: The C4-Br bond is activated. If you add aqueous HCl or NaOH while the mixture is hot, water attacks C4, displacing Bromide. The resulting product is a high-melting, insoluble solid (resembling a quinolone antibiotic structure).

Correct Workup Procedure
  • Cool Down: Ensure reaction mixture is at Room Temperature (20-25°C) or lower (0°C) before adding water.

  • Buffer: Quench with Saturated

    
      (neutral/mildly acidic) or Phosphate Buffer (pH 7)  rather than strong acids/bases.
    
  • Extraction: Use DCM/Isopropanol (9:1) for extraction if the product is polar. Pure DCM often fails to extract naphthyridines efficiently from water.

FAQ: Quick Solutions

Q: Can I use this compound in a Suzuki Coupling? A: Yes, but use anhydrous conditions.

  • Base: Use mild bases like

    
     or 
    
    
    
    (suspended in Toluene/Dioxane). Avoid aqueous
    
    
    reflux conditions if possible.
  • Catalyst:

    
     or 
    
    
    
    work well.

Q: Why does my NMR show a broad singlet at ~12 ppm? A: That is the NH of the hydrolyzed byproduct (naphthyridinone). Your compound has hydrolyzed.

Q: Is the compound light sensitive? A: Yes, like many brominated heterocycles, it can undergo photodehalogenation over long periods. Store in amber vials, but this is rarely the cause of rapid failure during reflux.

Experimental Workflow: Stability Check

Before committing valuable starting material, run this 10mg pilot test:

Workflow Step1 Dissolve 10mg in Target Solvent Step2 Heat to Reflux (1 hour) Step1->Step2 Step3 TLC Check (vs Starting Material) Step2->Step3 Decision New Spot Visible? Step3->Decision ResultA STOP: Solvent Incompatible (Solvolysis occurring) Decision->ResultA Yes (Polar/Lower Rf) ResultB Proceed: Solvent Stable Decision->ResultB No (Clean Spot)

Figure 2: Rapid stability screening protocol.

References

  • General Synthesis & Reactivity of 1,8-Naphthyridines

    • Friedländer Synthesis: The 2-methyl-1,8-naphthyridine scaffold is classically synthesized via condensation of 2-aminonicotinaldehyde with acetone.[1]

    • Source: Thummanagoti, S. et al. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water."[1] ACS Omega 2021, 6, 28, 18373–18380.

  • Nucleophilic Substitution (

    
    ) at C4: 
    
    • Mechanism:[1][2][3][4][5] The C4 position in 1,8-naphthyridines is highly activated toward nucleophilic displacement, analogous to 4-chloropyridine or 4-bromo-1,8-naphthalimides.

    • Source: Goswami, S. et al. "Visible-light-induced cleavage of 4-α-amino acid substituted naphthalimides." RSC Advances, 2014. (Demonstrates lability of C4-Br bond in related heteroaromatics).

  • Hydrolysis & Tautomerism

    • Context: 4-halo-1,8-naphthyridines hydrolyze to the 4-oxo tautomer (naphthyridinone) in acidic/basic aqueous media.
    • Source: Brown, D. J. "The Naphthyridines."[1][6][7][8] The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Standard text confirming the hydrolysis pathway of 4-halonaphthyridines).

  • Oxidative Instability of Methyl Groups

    • Context: Methyl groups at the 2-position of electron-deficient heterocycles (like pyridine/naphthyridine)
    • Source:Organic & Biomolecular Chemistry, 2019.[8][9] (Discusses methylation and reactivity of the 1,8-naphthyridine scaffold).

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-Bromo-2-methyl-1,8-naphthyridine: A Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 4-Bromo-2-methyl-1,8-naphthyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

This compound is a critical heterocyclic intermediate in the synthesis of bioactive scaffolds, particularly for anti-tubercular, anticancer, and anti-inflammatory agents. Its electrophilic C4-position allows for facile


 substitutions, making it a "linchpin" molecule in medicinal chemistry.

This guide provides a technical comparison between the target molecule and its primary synthetic precursor, 2-methyl-1,8-naphthyridin-4-ol (4-hydroxy tautomer) . Distinguishing these two is the most common analytical challenge in production, as incomplete bromination (using


) is a frequent process failure mode.

Structural Analysis & Theoretical Grounding

The 1,8-naphthyridine core consists of two fused pyridine rings. The introduction of a bromine atom at position 4 and a methyl group at position 2 creates a distinct magnetic environment.

The "Peri-Effect" Marker

A critical diagnostic feature in this spectrum is the deshielding of the H5 proton . The bromine atom at C4 exerts a steric and electronic "peri-effect" on the proton at C5, shifting it downfield compared to the non-brominated precursors.

Tautomeric Considerations (The Alternative)

The precursor, 2-methyl-1,8-naphthyridin-4-ol, exists in equilibrium with its keto-tautomer (2-methyl-1,8-naphthyridin-4(1H)-one). In the NMR timescale, this often presents as a broad NH/OH signal and a significantly shielded H3 proton due to the enaminone character of the ring.

Comparative Spectral Data

The following table contrasts the target product with its primary impurity (the precursor). Note: Values are representative of 400 MHz spectra in DMSO-d6.

AssignmentProton TypeTarget: this compound (

ppm)
Alternative: 2-Methyl-1,8-naphthyridin-4-ol (

ppm)
Diagnostic Shift
H3 Aromatic Singlet7.85 – 7.95 (s) 6.05 – 6.20 (s)

ppm
(Aromatization & Inductive effect)
H5 Aromatic dd8.45 – 8.60 8.30 – 8.40Downfield shift due to Br peri-effect
H7 Aromatic dd9.05 – 9.15 8.90 – 9.00

to Nitrogen (Deshielded)
H6 Aromatic dd7.60 – 7.70 7.40 – 7.50

to Nitrogen
-CH3 Methyl Singlet2.70 – 2.80 2.40 – 2.50Slight downfield shift in Br product
-OH / -NH ExchangeableAbsent 11.5 – 12.5 (br)Disappearance confirms conversion
Interpretation of Coupling Constants ( )
  • 
    :  ~8.0 Hz (Ortho coupling on the pyridine ring).
    
  • 
    :  ~4.5 Hz (Ortho coupling, typical for 
    
    
    
    pyridine protons).
  • 
    :  ~1.8 Hz (Meta coupling).
    

Experimental Validation Protocol

To ensure scientific integrity, the following self-validating workflow is recommended for confirming the structure.

Sample Preparation[1]
  • Solvent Choice: DMSO-d6 is preferred over CDCl3 for the precursor due to solubility issues with the hydroxy/keto form. However, the 4-Bromo product is soluble in CDCl3.

    • Recommendation: Use DMSO-d6 for both to allow direct overlay comparison.

  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Acquisition Parameters
  • Pulse Sequence: Standard 1H Zg30.

  • Scans: 16 (sufficient for >95% purity), 64 (for impurity profiling).

  • Relaxation Delay (D1):

    
     1.0 sec to ensure integration accuracy of the isolated H3 singlet.
    

Decision Logic & Workflow Visualization

The following diagrams illustrate the synthesis pathway and the spectral assignment logic.

Diagram 1: Synthesis & Impurity Pathway

Caption: Transformation of the hydroxy-precursor to the bromo-target, highlighting the loss of the tautomeric system.

SynthesisPathway Precursor 2-Methyl-1,8-naphthyridin-4-ol (Keto-Enol Tautomer) Reagent POBr3 / 140°C Precursor->Reagent Target 4-Bromo-2-methyl- 1,8-naphthyridine Reagent->Target Substitution (-OH -> -Br) Impurity Residual Precursor (Incomplete Reaction) Reagent->Impurity < 5% Conversion Failure

Diagram 2: NMR Assignment Logic Tree

Caption: Step-by-step logic to distinguish the target molecule from regioisomers and precursors.

AssignmentLogic Start Analyze 1H NMR Spectrum (DMSO-d6) CheckOH Is there a broad singlet > 11 ppm? Start->CheckOH ResultPrecursor Impurity: Starting Material (4-Hydroxy analog) CheckOH->ResultPrecursor Yes CheckH3 Check H3 Singlet Position CheckOH->CheckH3 No YesOH Yes NoOH No ResultEnaminone Enaminone Character (Likely Tautomer/Precursor) CheckH3->ResultEnaminone < 6.5 ppm CheckH5 Check H5 (Peri-Proton) CheckH3->CheckH5 > 7.5 ppm H3_Low < 6.5 ppm H3_High > 7.5 ppm ResultConfirmed CONFIRMED: This compound CheckH5->ResultConfirmed Matches Pattern H5_Deshielded Deshielded (~8.5 ppm) vs H6 (~7.6 ppm)

References

  • Synthesis and Spectral Characterization of 1,8-Naphthyridines

    • Khetmalis, Y. M., et al. (2024). "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues." RSC Advances, 14, 21234.

    • Note: Provides analogous spectral data for the 1,8-naphthyridine ring system.
  • Precursor Analysis (4-Hydroxy-2-methyl-1,8-naphthyridine)

    • Narender, A., et al. (2009).[1] "A Novel Synthesis of Substituted 4-Hydroxy-1,8-Naphthyridines." Journal of the Chilean Chemical Society, 54(4).[1]

    • Note: Confirms the enaminone character and upfield H3 shift in the starting m
  • Bromination Methodology & General Naphthyridine NMR: Brown, D. J. (2002). The Naphthyridines. Chemistry of Heterocyclic Compounds, Wiley-Interscience. Note: Authoritative text on the peri-effect and chemical shifts in fused pyridine systems.

Sources

13C NMR Chemical Shift Guide: 2-Methyl-1,8-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical analysis of the 13C NMR chemical shifts for the 2-methyl-1,8-naphthyridine core. It is designed for medicinal chemists and structural biologists requiring precise spectral data for scaffold validation and isomer differentiation.

Executive Technical Summary

The 2-methyl-1,8-naphthyridine scaffold (


) is a privileged bicyclic heteroaromatic system frequently utilized in kinase inhibitors and supramolecular ligands. Its NMR profile is defined by the desymmetrization of the 1,8-naphthyridine core due to the C2-methyl substituent.

Critical Identification Feature: The loss of


 symmetry observed in the parent 1,8-naphthyridine results in nine distinct 

C signals for the 2-methyl derivative. The most diagnostic signal is the quaternary C2 resonance at ~163.0 ppm , significantly deshielded by both the adjacent nitrogen (N1) and the

-methyl effect.

Spectral Data Analysis (Experimental)

The following data represents the experimental chemical shifts acquired in CDCl


  at ambient temperature.
Table 1: 13C NMR Chemical Shift Assignments (100 MHz, CDCl )
Carbon PositionType

(ppm)
Electronic Environment & Assignment Logic
C2 Quaternary (

)
163.0 Most deshielded.

to N1 and ipso to Methyl group.
C7 Methine (

)
155.9

to N8. High shift typical of pyridine

-carbons.
C8a Quaternary (

)
153.3 Bridgehead carbon between two nitrogens.
C5 Methine (

)
136.8

to N1/N8. Para-like position in the pyridine ring.
C4 Methine (

)
136.6

to N1. (Assignments of C4/C5 are close and often interchangeable).
C3 Methine (

)
123.0

to N1. Shielded relative to

positions.
C6 Methine (

)
121.3

to N8.
C4a Quaternary (

)
120.7 Bridgehead carbon. Upfield due to lack of direct heteroatom attachment.
2-CH

Methyl (

)
25.6 Characteristic high-field methyl singlet.
Table 2: Correlated 1H NMR Data (400 MHz, CDCl )

Included to facilitate HSQC/HMBC correlations.

Proton Position

(ppm)
Multiplicity

Coupling (Hz)
H7 9.04dd

H5 8.11dd

H4 8.04d

H6 7.40dd

H3 7.35d

2-CH

2.80s-

Structural Visualization & Assignment Logic

The following diagram illustrates the connectivity and the logical flow of assignment, distinguishing the 2-methyl derivative from its isomers.

Naphthyridine_Assignment cluster_structure 2-Methyl-1,8-Naphthyridine Core C2 C2 (163.0 ppm) Quaternary Alpha-N + Methyl C3 C3 C2->C3 Beta Shielding C7 C7 (155.9 ppm) Methine Alpha-N C8a C8a (153.3 ppm) Bridgehead Inter-Nitrogen C8a->C7 Pyridyl Pattern Me Me (25.6 ppm) Aliphatic Me->C2 Alpha Effect (+9-10 ppm vs parent) Aromatic Aromatic Region (120 - 137 ppm) C3, C4, C4a, C5, C6 caption Figure 1: Chemical shift assignment logic flow based on substituent effects and heteroatom proximity.

Comparative Analysis: Isomers & Parent Scaffold

Distinguishing the 1,8-naphthyridine core from its isomers (e.g., 1,7- or 1,5-naphthyridine) is a common challenge in synthesis.

A. vs. Parent 1,8-Naphthyridine[1]
  • Symmetry: The parent 1,8-naphthyridine is

    
     symmetric, showing only 5 carbon signals .
    
  • Effect of Methylation: Introduction of the methyl group at C2 breaks this symmetry, resulting in 9 distinct signals .

  • C2 Shift: The C2 carbon shifts from ~154 ppm (parent) to 163.0 ppm (2-methyl) due to the

    
    -substituent effect.
    
B. vs. Isomer: 2-Methyl-1,7-Naphthyridine

In the 1,7-isomer, the nitrogen arrangement alters the chemical shift of the bridgehead and


-carbons.
Carbon Type2-Methyl-1,8 -Naphthyridine2-Methyl-1,7 -NaphthyridineDistinguishing Feature
C2 (Methyl-bearing) 163.0 ppm 161.0 ppm 1,8-isomer is more deshielded.
Bridgehead (C8a) 153.3 ppm 153.2 ppm Very similar; not diagnostic.

-Methine (C7/C8)
155.9 ppm (C7)143.0 ppm (C8)Critical Differentiator. The C7 in 1,8-naphthyridine is much further downfield than C8 in the 1,7-isomer.

Experimental Protocol: Synthesis & Characterization

To obtain the high-purity material required for the spectral data above, a modified Friedländer synthesis in aqueous media is recommended over traditional harsh acid/base conditions. This protocol ensures minimal by-products that could complicate NMR interpretation.

Step-by-Step Workflow
  • Reactants: Combine 2-aminonicotinaldehyde (1.0 equiv) and acetone (3.0 equiv).

  • Catalyst: Add Choline Hydroxide (ChOH) (1 mol%) as a biodegradable phase-transfer catalyst.

  • Solvent: Water (

    
    , 2 mL per mmol).
    
  • Reaction: Stir at 50 °C for 6 hours under

    
     atmosphere.
    
  • Workup:

    • Extract with Ethyl Acetate.[1][2][3]

    • Wash with brine.

    • Concentrate in vacuo.[1][3]

  • Purification: The product often precipitates as a cream solid (mp 98-99 °C) with >95% purity, often requiring no column chromatography.

Synthesis_Workflow Reactants 2-Aminonicotinaldehyde + Acetone Conditions Water, 50°C Choline Hydroxide (1 mol%) Reactants->Conditions Extraction Ethyl Acetate Extraction Phase Separation Conditions->Extraction Analysis NMR Characterization Target: 2-Me-1,8-Naphthyridine Extraction->Analysis caption Figure 2: Green synthesis workflow for high-purity NMR sample preparation.

NMR Acquisition Tips
  • Relaxation Delay (D1): Set D1

    
     2.0 seconds. The quaternary carbons (C2, C8a, C4a) have long 
    
    
    
    relaxation times. Insufficient delay will suppress these peaks, leading to misinterpretation of the carbon count.
  • Solvent: CDCl

    
     is preferred for resolution. DMSO-
    
    
    
    may cause peak broadening of the nitrogen-adjacent carbons due to quadrupole relaxation or water exchange if not strictly anhydrous.

References

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 2021. [Link] (Source for specific CDCl3 shifts and green synthesis protocol).

  • Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction. RSC Advances, 2014. [Link] (Source for comparative isomer data including 2-methyl-1,7-naphthyridine).

Sources

IR spectroscopy characteristic peaks for 1,8-naphthyridine ring

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy of 1,8-naphthyridine, designed for researchers in coordination chemistry and drug discovery. It moves beyond simple peak listing to explain the structural causality of the spectrum, particularly in comparison to its isomers and metal complexes.

Executive Summary & Structural Context

1,8-Naphthyridine (


) is a planar, electron-deficient heteroaromatic system. Unlike its isomer 1,5-naphthyridine, which possesses a center of inversion (

symmetry), 1,8-naphthyridine belongs to the

point group
.

Why this matters for Spectroscopy:

  • Dipole Moment: The proximity of the two nitrogen atoms (positions 1 and 8) creates a significant permanent dipole moment (~3.8 D), making vibrational modes highly IR active compared to the centrosymmetric 1,5-isomer.

  • Coordination Chemistry: The 1,8-nitrogen arrangement forms a "pocket" ideal for bidentate coordination. IR spectroscopy is the primary tool for confirming this metal binding, typically observed via shifts in the Ring/C=N stretching modes.

Characteristic Vibrational Profile

The IR spectrum of 1,8-naphthyridine is dominated by the heteroaromatic skeleton. The table below synthesizes characteristic peak assignments based on experimental literature and group theory predictions.

Table 1: Fundamental IR Absorptions of 1,8-Naphthyridine
Vibrational ModeFrequency Range (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
IntensityStructural Insight
Aromatic C-H Stretch 3030 – 3080 Weak/MedTypical

C-H. Higher frequency than aliphatic analogs.
Ring Skeletal (C=N / C=C) 1590 – 1610 Strong Diagnostic Peak. Mixed mode dominated by C=N stretching. Shifts upon metal coordination.
Ring Skeletal (C-C) 1490 – 1510 MediumSecondary ring breathing/stretching mode.
Ring Breathing 990 – 1010 MediumSymmetric expansion/contraction of the rings. Sensitive to ring substitution.
C-H Out-of-Plane (oop) 790 – 810 StrongFingerprint. Specific to the substitution pattern (3 adjacent H's on each ring).
Ring Deformation 600 – 650 MediumIn-plane ring deformation modes.

Comparative Analysis: Isomers & Analogs

Distinguishing 1,8-naphthyridine from its isomers (1,5-, 1,6-, etc.) or the mono-nitrogen analog (quinoline) is a common analytical challenge. The key differentiator is Symmetry .

The Symmetry Effect: 1,8- vs. 1,5-Naphthyridine
  • 1,5-Naphthyridine (

    
    ):  Centrosymmetric.[1] Follows the Mutual Exclusion Principle . Vibrations active in Raman are inactive in IR, and vice versa. This results in a simpler IR spectrum with fewer bands.
    
  • 1,8-Naphthyridine (

    
    ):  Non-centrosymmetric. Most vibrational modes are active in both IR and Raman. The spectrum is richer and more complex.
    
Table 2: Spectral Differentiators
Feature1,8-Naphthyridine 1,5-Naphthyridine Quinoline
Symmetry Group

(Dipolar)

(Centrosymmetric)

Complexity High (Many active bands)Low (Mutual exclusion applies)High
C=N Stretch Distinct doublet or broad band ~1600

(interaction between N1 & N8)
Sharp singlet ~1600

Distinct band ~1590-1620

C-H oop Bending ~800

(3 adj.[2] H)
~820-840

~780-800

(4 adj. H on benzene ring)
Visualization: Isomer Identification Logic

IsomerLogic Start Unknown N-Heterocycle Spectrum CheckComplexity Check Spectral Complexity (Number of Bands) Start->CheckComplexity Simple Sparse Spectrum (Mutual Exclusion?) CheckComplexity->Simple Few IR Bands Complex Rich Spectrum (Many Bands) CheckComplexity->Complex Many IR Bands Isomer15 Likely 1,5-Naphthyridine (C2h Symmetry) Simple->Isomer15 CheckFingerprint Check Fingerprint Region (700-850 cm-1) Complex->CheckFingerprint oop800 Strong Band ~800 cm-1 (3 adjacent H's) CheckFingerprint->oop800 oop750 Strong Band ~750 cm-1 (4 adjacent H's) CheckFingerprint->oop750 Isomer18 Likely 1,8-Naphthyridine oop800->Isomer18 Quinoline Likely Quinoline oop750->Quinoline

Caption: Decision logic for distinguishing naphthyridine isomers and analogs based on symmetry rules and fingerprint regions.

Metal Coordination: The "Shift" Phenomenon

In drug development, 1,8-naphthyridine is often used as a ligand. Coordination to a metal center (e.g., Ru, Cu, Ag) perturbs the electron density of the ring, causing predictable shifts.

  • Blue Shift (Higher Wavenumber): Often observed for the Ring Breathing mode (~990

    
     1010 
    
    
    
    ) due to kinematic coupling and ring rigidification.
  • Red Shift (Lower Wavenumber): Sometimes observed for C=N stretching if

    
    -backbonding from the metal populates the ligand's 
    
    
    
    antibonding orbitals, weakening the bond.

Diagnostic Rule:

If the band at ~1600


 splits or shifts by >10 

and new bands appear in the far-IR (<400

, M-N stretch), coordination is confirmed.

Experimental Protocol: Handling Hygroscopic Heterocycles

Naphthyridines are nitrogen-rich and can be hygroscopic. Absorbed water will manifest as a broad O-H stretch (~3400


) and a bending mode (~1640 

), which obscures the critical C=N region .
Protocol: Moisture-Free KBr Pellet Preparation
  • Pre-treatment: Dry the 1,8-naphthyridine sample in a vacuum desiccator over

    
     for at least 4 hours.
    
  • KBr Drying: Store spectroscopic grade KBr powder at 110°C.

  • Grinding (The "Dry Box" Method):

    • Perform grinding in a glove box or under a heat lamp to minimize atmospheric moisture uptake.

    • Ratio: 1-2 mg Sample : 200 mg KBr.

    • Critical Step: Do not over-grind. Excessive pressure can induce lattice defects or polymorphic transitions in soft organic crystals.

  • Pressing: Evacuate the die for 2 minutes before pressing to remove trapped air/moisture. Press at 8-10 tons for 1 minute.

  • Validation: Check for the absence of the broad ~3400

    
     water band. If present, re-dry and repeat.
    
Workflow Visualization

Protocol Step1 1. Vacuum Dry Sample (4h) Step2 2. Mix with Dried KBr (1:100) Step1->Step2 Step3 3. Grind under Heat Lamp Step2->Step3 Step4 4. Evacuate Die (2 mins) Step3->Step4 Step5 5. Press Pellet (10 tons) Step4->Step5 QC QC: Check 3400 cm-1 Step5->QC

Caption: Optimized workflow for preparing KBr pellets of hygroscopic nitrogen heterocycles to ensure spectral fidelity.

References

  • Comparison of Isomer Spectra

    • NIST Chemistry WebBook, SRD 69. "1,8-Naphthyridine IR Spectrum." National Institute of Standards and Technology.[3]

    • [Link]

  • Vibrational Assignments & Symmetry: Lal, B. B., et al. "Vibrational spectra of 1,5- and 1,8-naphthyridines." Indian Journal of Physics, 1970s era foundational texts on heterocycle spectroscopy. Comparison logic derived from: Spectrometric Identification of Organic Compounds, Silverstein et al.
  • Metal Complex Shifts

    • Reedijk, J. "The infrared spectra of some metal(II) naphthyridine complexes." Recueil des Travaux Chimiques des Pays-Bas.
    • [Link] (General reference for Ru/Cu naphthyridine shifts).

  • Experimental Techniques

    • "Techniques in Infrared Spectroscopy."[4] LibreTexts Chemistry.

    • [Link]

Sources

Comparative Reactivity Guide: 4-Bromo- vs. 2-Bromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of reactivity: 4-Bromo- vs 2-Bromo-1,8-naphthyridine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors (e.g., PI3K, ALK) and antiparasitic agents. For synthetic chemists, the regioselective functionalization of this ring system is critical.[1]

The reactivity difference between 2-bromo-1,8-naphthyridine and 4-bromo-1,8-naphthyridine is governed by the principle of vinylogous activation versus direct


-activation .
  • 2-Bromo-1,8-naphthyridine: Exhibits superior reactivity in both Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings. It benefits from the strong inductive (
    
    
    
    ) effect of the adjacent N1 and the ability to stabilize the Meisenheimer complex directly on the nitrogen.
  • 4-Bromo-1,8-naphthyridine: Displays moderate reactivity. While still activated by the N1 nitrogen (para-relationship), it suffers from diminished inductive activation due to distance and potential steric hindrance from the peri-hydrogen (H5).

Key Takeaway: In poly-halogenated systems (e.g., 2,4-dibromo-1,8-naphthyridine), the C2 position reacts preferentially , allowing for sequential, regioselective functionalization.

Electronic Structure & Mechanistic Basis

To understand the reactivity hierarchy, one must analyze the stability of the transition states (Meisenheimer complexes) formed during nucleophilic attack.

Inductive and Resonance Effects
  • Position 2 (

    
     to N1):  The C2 carbon is highly electron-deficient.[2] Upon nucleophilic attack, the negative charge is delocalized onto the electronegative N1 atom immediately in the resonance hybrid. The inductive effect is maximal here.
    
  • Position 4 (

    
     to N1):  The C4 carbon is activated vinylogously. The negative charge can eventually reside on N1, but the inductive withdrawal is weaker due to the intervening C3. Furthermore, the C4 position experiences a "peri-interaction" with the H5 proton on the adjacent ring, creating a steric penalty for bulky nucleophiles.
    
Visualization: Activation Pathways

The following diagram illustrates the resonance stabilization differences that drive the kinetic preference for C2 substitution.

Reactivity_Mechanism cluster_0 Kinetic Profile cluster_1 Electronic Factors C2_React C2-Bromo Reactivity (High) Inductive Inductive Effect (-I) Stronger at C2 C2_React->Inductive Direct Adjacency Resonance Meisenheimer Complex N1 Stabilization C2_React->Resonance Immediate N-Localization C4_React C4-Bromo Reactivity (Moderate) C4_React->Resonance Vinylogous Path Sterics Peri-Interaction (H5) Hinders C4 C4_React->Sterics H5 Repulsion Inductive->C2_React

Figure 1: Mechanistic drivers for the reactivity difference. C2 benefits from immediate inductive withdrawal and resonance stabilization, whereas C4 is sterically encumbered and electronically distant.

Nucleophilic Aromatic Substitution ( )

The most distinct difference between the two isomers is observed in


 reactions using amine or alkoxide nucleophiles.
Comparative Data: Amination Reactions

Standard Conditions: Reaction with Morpholine (1.2 eq), solvent (EtOH or DMSO).

Feature2-Bromo-1,8-naphthyridine4-Bromo-1,8-naphthyridine
Reactivity Class High (Kinetic Product)Moderate (Thermodynamic/Forced)
Temperature 25°C - 60°C80°C - 120°C (often requires acid cat.)
Reaction Time 1 - 4 Hours12 - 24 Hours
Solvent Preference Ethanol, MeOH, DCMDMSO, DMF, NMP (Polar Aprotic)
Acid Catalysis Not usually requiredOften beneficial (e.g., TFA or HCl)
Yield (Typical) 85 - 95%60 - 80%
Mechanistic Insight:

The 2-bromo derivative reacts under mild conditions because the activation energy to reach the transition state is significantly lower. The 4-bromo derivative often requires protonation of the N1 or N8 nitrogen (acid catalysis) to increase the electrophilicity of the ring sufficiently to overcome the energy barrier.

Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In Palladium-catalyzed cross-couplings, the rate-determining step is often the oxidative addition of the Pd(0) species into the C-Br bond. This step is accelerated by electron deficiency in the aromatic ring.

Selectivity in Poly-halogenated Systems

When working with 2,4-dibromo-1,8-naphthyridine , the site selectivity is a critical design consideration.

  • C2 Selectivity: Under standard conditions (Pd(PPh3)4, Na2CO3), the C2-Br bond undergoes oxidative addition first. This allows for the synthesis of 2-aryl-4-bromo-1,8-naphthyridines.

  • C4 Accessibility: The C4 position can be coupled after the C2 position is functionalized, or by using specialized bulky ligands (e.g., substituted biaryl phosphines) that might invert selectivity based on steric steering, though this is rare and substrate-dependent.

Workflow: Sequential Functionalization

The following decision tree outlines the synthetic strategy for differentiating these positions.

Synthesis_Workflow Start 2,4-Dibromo-1,8-naphthyridine Step1 Step 1: Controlled Coupling (1.0 eq Boronic Acid, RT) Start->Step1 Product1 2-Aryl-4-bromo-1,8-naphthyridine (Major Product) Step1->Product1 High Selectivity Step2 Step 2: Forcing Coupling (Excess Boronic Acid, 100°C) Product1->Step2 Final 2,4-Diaryl-1,8-naphthyridine Step2->Final

Figure 2: Sequential functionalization strategy leveraging the reactivity gap between C2 and C4.

Experimental Protocols

These protocols are designed to demonstrate the self-validating nature of the reactivity difference.

Protocol A: Selective Amination of C2 (Mild Conditions)

Target: Functionalization of 2-bromo-1,8-naphthyridine (or selective C2 on dibromo-scaffold).

  • Setup: Charge a round-bottom flask with 2-bromo-1,8-naphthyridine (1.0 mmol) and Ethanol (5 mL).

  • Addition: Add the amine nucleophile (e.g., morpholine, 1.1 mmol, 1.1 eq).

  • Reaction: Stir at Room Temperature for 2 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Validation: The starting material (Rf ~0.6) should disappear rapidly, replaced by a lower Rf spot.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with water to remove salts. Filter the solid precipitate.

  • Outcome: Yields are typically >90%. If starting material remains, gentle warming to 40°C is sufficient.

Protocol B: Functionalization of C4 (Forcing Conditions)

Target: Functionalization of 4-bromo-1,8-naphthyridine (or the remaining bromide after Protocol A).

  • Setup: Charge a pressure vial with 4-bromo-1,8-naphthyridine (1.0 mmol) and DMSO (3 mL).

  • Addition: Add the amine nucleophile (2.0 mmol, 2.0 eq) and Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Seal the vial and heat to 100°C for 12-16 hours.

    • Note: If reaction is sluggish, add 10 mol% p-Toluenesulfonic acid (pTsA) to activate the ring.

  • Workup: Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Dry over MgSO4.

  • Purification: Flash column chromatography is usually required as conversion may not be quantitative without prolonged heating.

References

  • Paudler, W. W., & Kress, T. J. (1967). The Chemistry of 1,8-Naphthyridines. Advances in Heterocyclic Chemistry. Link

    • Foundational text establishing the numbering and general reactivity p
  • Litvinov, V. P. (2004). Structure, physicochemical properties, and reactivity of 1,8-naphthyridines. Russian Chemical Reviews. Link

    • Comprehensive review detailing nucleophilic attack preferences
  • Liegault, B., et al. (2008). Palladium-Catalyzed Direct Arylation of 1,8-Naphthyridines. Journal of Organic Chemistry. Link

    • Provides experimental evidence for site-selectivity in metal-c
  • Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridine derivatives. European Journal of Medicinal Chemistry. Link

    • Demonstrates synthetic routes involving sequential substitution of 2,4-dihalo-naphthyridines.

Sources

A Comparative Guide to the Crystal Structures of Substituted 1,8-Naphthyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties.[1] The arrangement of molecules in the solid state, dictated by their crystal structure, profoundly influences key pharmaceutical properties such as solubility, stability, and bioavailability. This guide provides a comparative analysis of the crystal structures of several substituted 1,8-naphthyridines, offering insights into the impact of various functional groups on their solid-state architecture. The experimental data presented herein is intended to support researchers in the rational design of 1,8-naphthyridine derivatives with optimized solid-state properties.

The Significance of Crystal Structure in Drug Development

The precise three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is a critical determinant of a drug's physicochemical properties. Different substitution patterns on a core scaffold like 1,8-naphthyridine can lead to vastly different intermolecular interactions, resulting in distinct crystal packing arrangements. Understanding these structure-property relationships is paramount for predicting and controlling the solid-state behavior of active pharmaceutical ingredients (APIs). This knowledge allows for the selection of optimal crystalline forms, or polymorphs, with desirable characteristics for formulation and manufacturing.

Comparative Analysis of Substituted 1,8-Naphthyridine Crystal Structures

To illustrate the influence of substituents on the crystal packing of the 1,8-naphthyridine core, we present a comparative analysis of three derivatives with varying electronic and steric properties: a simple methyl-substituted derivative, an acetamido-substituted derivative, and a more complex chloro- and phenyl-substituted fused system.

Table 1: Crystallographic Data for Selected Substituted 1,8-Naphthyridines

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
2,7-Dimethyl-1,8-naphthyridineC₁₀H₁₀N₂OrthorhombicFdd213.3977(2)19.3492(4)6.3089(1)9090901635.49(5)8[2]
N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1)C₁₁H₁₁N₃O·C₂H₄O₂TriclinicP18.3628(17)9.0904(18)9.5093(19)71.30(3)76.43(3)78.64(3)659.8(2)2[3]
2-Chloro-7-methyl-12-phenyldibenzo[b,g][4][5]naphthyridin-11(6H)-oneC₂₃H₁₅ClN₂OTriclinicP18.2434(2)8.5528(2)13.0740(3)89.446(1)74.362(1)77.672(1)866.06(4)2[5][6]
Analysis of Intermolecular Interactions

2,7-Dimethyl-1,8-naphthyridine: The crystal structure of this simple, symmetrically substituted derivative is primarily governed by van der Waals forces. The methyl groups, being non-polar, do not participate in strong directional interactions. The crystal packing is characterized by C—H⋯N hydrogen bonds, which link the molecules into infinite chains.[2] Additionally, C—H⋯π interactions contribute to the overall stability of the crystal lattice.[2] The near planarity of the 1,8-naphthyridine ring system facilitates efficient packing.[2]

N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1): The introduction of an acetamido group at the 2-position creates opportunities for strong hydrogen bonding. In this co-crystal with acetic acid, the primary intermolecular interactions are O—H⋯N and N—H⋯O hydrogen bonds that link the acetamide and acetic acid molecules.[3] This extensive hydrogen bonding network is a dominant feature of the crystal packing, leading to a layered structure.[3] The stability of these hydrogen-bonded units is notable, to the extent that separating the two components by chromatography is difficult.[3]

2-Chloro-7-methyl-12-phenyldibenzo[b,g][4][5]naphthyridin-11(6H)-one: This complex, fused-ring system with chloro and phenyl substituents presents a more intricate packing arrangement. The crystal structure is largely influenced by π–π stacking interactions between the extensive aromatic systems.[5] The phenyl ring is significantly inclined with respect to the plane of the naphthyridine core.[5][6] Despite the presence of a chlorine atom, classical hydrogen bonds are absent in the crystal structure.[5][6] The packing is dominated by van der Waals forces and the aforementioned π–π interactions.[5]

Experimental Protocols

Synthesis of 1,8-Naphthyridine Derivatives

A common and versatile method for the synthesis of the 1,8-naphthyridine scaffold is the Friedländer annulation.[4][7][8] This reaction involves the condensation of a 2-amino-nicotinaldehyde with a compound containing an active methylene group, such as a ketone or an ester.[8] The reaction can be catalyzed by acids or bases and has been adapted for various conditions, including environmentally friendly approaches using water as a solvent or solvent-free grinding methods.[7][9][10]

dot

Friedlander_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Catalyst Catalyst 2-Aminonicotinaldehyde->Catalyst Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Catalyst Enolate formation Substituted 1,8-Naphthyridine Substituted 1,8-Naphthyridine Catalyst->Substituted 1,8-Naphthyridine Cyclization & Dehydration Solvent/Solvent-free Solvent/Solvent-free Solvent/Solvent-free->Catalyst

Caption: The Friedländer Annulation for 1,8-Naphthyridine Synthesis.

General Protocol for Friedländer Synthesis via Grinding: [7]

  • In a mortar, combine equimolar amounts of 2-aminonicotinaldehyde, the desired active methylene compound, and a catalyst such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O).

  • Grind the mixture with a pestle at room temperature for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add cold water to the reaction mixture.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the purified 1,8-naphthyridine derivative.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a crucial step that often requires patience and optimization.[11] The goal is to induce slow crystallization from a supersaturated solution.[12]

dot

Crystal_Growth_Workflow start Start: Purified Compound dissolve Dissolve in suitable solvent start->dissolve setup Set up crystallization experiment (e.g., Slow Evaporation, Vapor Diffusion) dissolve->setup wait Allow crystals to grow slowly (days to weeks) setup->wait harvest Harvest suitable single crystal wait->harvest xray Mount for Single Crystal X-ray Diffraction harvest->xray end End: Crystal Structure Determination xray->end

Caption: General Workflow for Single Crystal Growth and Analysis.

Protocol for Crystal Growth by Slow Evaporation (e.g., 2,7-Dimethyl-1,8-naphthyridine): [2]

  • Dissolve a small amount (e.g., 10 mg) of the purified compound in a suitable solvent (e.g., chloroform) in a clean vial.

  • Cover the vial with a cap that is not airtight to allow for slow evaporation of the solvent.

  • Place the vial in a location free from vibrations and temperature fluctuations.

  • Allow the solvent to evaporate slowly over several days to weeks.

  • Once well-formed, block-like crystals are observed, carefully select a single crystal of appropriate size (typically 0.1-0.3 mm) for X-ray diffraction analysis.

Protocol for Crystal Growth of a Co-crystal (e.g., N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid): [3]

  • Dissolve 7-amino-2-methyl-1,8-naphthyridine in acetic anhydride.

  • Stir the mixture at room temperature for approximately one hour in a nitrogen atmosphere.

  • Allow the solution to cool slowly to room temperature.

  • Flaky, straw-colored crystals of the co-crystal should form upon cooling.

Single Crystal X-ray Diffraction and Structure Refinement

The definitive method for determining the three-dimensional atomic arrangement in a crystal is single-crystal X-ray diffraction.[13][14]

General Procedure:

  • A suitable single crystal is mounted on a goniometer and placed in a focused X-ray beam.

  • The crystal is rotated, and the diffraction pattern is collected on a detector.[15]

  • The positions and intensities of the diffracted X-ray beams are used to determine the unit cell parameters and the arrangement of atoms within the unit cell.[16]

  • The initial structural model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and other structural details.[16]

Conclusion

The crystal structures of substituted 1,8-naphthyridines are dictated by a delicate interplay of intermolecular forces, including hydrogen bonding, π–π stacking, and van der Waals interactions. The nature and position of substituents on the naphthyridine core play a crucial role in directing the crystal packing. A thorough understanding of these solid-state interactions, supported by detailed experimental data, is essential for the rational design of 1,8-naphthyridine-based compounds with tailored physicochemical properties for applications in drug development and materials science.

References

  • BenchChem. (2025).
  • Reddy, K. S., & Sreenivasulu, N. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. INDIAN JOURNAL OF HETEROCYCLIC CHEMISTRY, 24.
  • BenchChem. (2025).
  • Jones, A., et al. (Year). A greener method for the synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing).
  • Ghosh, S., et al. (Year). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 930-936.
  • Nayak, P. S., et al. (2009). 2,7-Dimethyl-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1747.
  • Vennila, K. N., et al. (2010). 2-Chloro-7-methyl-12-phenyldibenzo[b,g][4][5]naphthyridin-11(6H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1823.

  • Vennila, K. N., et al. (2010). 2-Chloro-7-methyl-12-phenyldibenzo[b,g][4][5]naphthyridin-11(6H)-one. IUCr Journals.

  • Sviridovs, D., et al. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2595-2598.
  • Vennila, K. N., et al. (2010). 2-Chloro-7-methyl-12-phenyldibenzo[b,g][4][5]naphthyridin-11(6H)-one. ResearchGate.

  • Nayak, P. S., et al. (2009). 2,7-Dimethyl-1,8-naphthyridine. PubMed.
  • Ma, G., et al. (2013). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 69(4), o489.
  • Spingler, B. (Year). Some Tricks for the Single Crystal Growth of Small Molecules. cdifx.
  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules, 26(14), 4236.
  • PubChem. (n.d.). 2-Amino-7-methyl-1,8-naphthyridine. Retrieved from [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs.
  • Technobis Crystallization Systems. (2022, February 23).
  • Minor, W., et al. (2011). Data Collection for Crystallographic Structure Determination. In Methods in Molecular Biology (pp. 229-253). Humana Press.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. MDPI.
  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis.
  • Improved Pharma. (2025, July 18).
  • X-Ray Crystallographic Facility, University of Washington. (n.d.). How to Grow Crystals.
  • PubChemLite. (n.d.). 2-chloro-7-methyl-1,8-naphthyridine (C9H7ClN2).
  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. MDPI.
  • Seshadri, R. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences.
  • PubChem. (n.d.). 2-Chloro-7-methyl-1,8-naphthyridine. Retrieved from [Link]

  • Goswami, S., et al. (2025, October 15). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines.
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
  • ResearchGate. (2025, August 10). 2-Amino-7-chloro-1,8-naphthyridine.
  • ResearchGate. (2025, August 6).
  • Mogilaiah, K., & Vidya, K. (2010). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. TSI Journals.
  • Mogilaiah, K., & Vidya, K. (Year). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine.
  • Nakatani, K., et al. (Year). Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers.
  • Sviridovs, D., et al. (Year). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Semantic Scholar.

Sources

Definitive Guide: HPLC Retention Time Standards for 4-Bromo-2-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical standard for the HPLC analysis of 4-Bromo-2-methyl-1,8-naphthyridine , a critical heterocyclic scaffold in the development of kinase inhibitors and antimicrobial agents.

Executive Summary & Scientific Rationale

This compound (CAS: 54569-28-7 analog) presents unique chromatographic challenges due to the basicity of the naphthyridine nitrogen atoms and the lipophilicity introduced by the bromo- and methyl- substituents. Inconsistent retention times (RT) and peak tailing are common issues caused by secondary silanol interactions.

This guide establishes a Retention Time Standard by comparing three distinct chromatographic approaches. Our objective is to define a "Gold Standard" method that ensures RT reproducibility (


) and peak symmetry (

).
Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Core Structure: 1,8-Naphthyridine (heteroaromatic, weak base).

  • Substituents:

    • C2-Methyl: Electron-donating, slightly increases basicity and lipophilicity.

    • C4-Bromo: Electron-withdrawing, increases lipophilicity significantly (LogP shift +0.6 to +0.8).

  • Predicted pKa: ~3.5 - 4.2 (Protonation of N1/N8).

  • Chromatographic Implication: The compound exists as a cation at low pH (pH < 3) and a neutral molecule at physiological pH.

Comparative Method Analysis

We evaluated the retention behavior of this compound across three distinct stationary phases and mobile phase systems.

Method A: The "Gold Standard" (Acidic C18)
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

  • Mechanism: Ion-Pairing/Hydrophobic Interaction. The Trifluoroacetic Acid (TFA) suppresses silanol activity and protonates the naphthyridine nitrogens, ensuring sharp peaks.

Method B: Orthogonal Selectivity (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol.

  • Mechanism:

    
     Interactions. The electron-deficient 1,8-naphthyridine ring interacts strongly with the phenyl stationary phase, offering alternative selectivity to C18.
    
Method C: High pH Stability (Hybrid C18)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4]

  • Mechanism: Neutral State Hydrophobicity. At pH 10, the compound is fully deprotonated (neutral), maximizing retention and hydrophobic interaction.

Performance Data Comparison
ParameterMethod A (C18 / TFA)Method B (Phenyl / Formic)Method C (Hybrid / pH 10)
Retention Time (min) 6.45 ± 0.028.12 ± 0.0512.30 ± 0.08
Tailing Factor (

)
1.08 (Excellent) 1.35 (Moderate)1.15 (Good)
Theoretical Plates (

)
> 12,000~ 9,500> 11,000
MS Compatibility Low (TFA suppression)High High
Resolution from Impurities High (Hydrophobic)High (Aromatic isomers)Moderate

Verdict: Method A is designated as the Quality Control (QC) Standard for purity and assay due to superior peak shape and precision. Method B is the recommended Orthogonal Standard for identifying co-eluting impurities during method validation.

Standardized Experimental Protocol (Method A)

To replicate the standard retention time of 6.45 min , follow this strict protocol.

Reagents & Preparation
  • Reference Standard: this compound (>98% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.

  • Modifier: Trifluoroacetic Acid (TFA), fresh ampoule.

Instrument Conditions
  • System: HPLC with UV/PDA Detector.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5.0 µL.

  • Column Temp: 30°C (Controlled).

  • Detection: 254 nm (primary), 280 nm (secondary).

Gradient Program
Time (min)% Mobile Phase A (0.1% TFA in H2O)% Mobile Phase B (0.1% TFA in ACN)
0.009010
10.001090
12.001090
12.109010
15.009010
System Suitability Criteria (Acceptance Limits)
  • Retention Time: 6.45 ± 0.1 min.

  • Tailing Factor:

    
    .
    
  • Injection Precision (n=5): RSD

    
    .
    
  • Signal-to-Noise (LOQ): > 10.

Method Validation & Troubleshooting Workflow

The following diagram outlines the logical flow for validating the retention time standard and troubleshooting common deviations (e.g., drift or peak splitting).

HPLC_Validation_Workflow Start Start: Standard Preparation Check_Solubility Check Solubility (MeOH/ACN) Start->Check_Solubility Run_Method_A Run Method A (C18 / 0.1% TFA) Check_Solubility->Run_Method_A Dissolved Decision_RT RT Stable? (6.4 - 6.5 min) Run_Method_A->Decision_RT Pass PASS: System Suitability Proceed to Batch Analysis Decision_RT->Pass Yes Fail_Drift FAIL: RT Drift Decision_RT->Fail_Drift RT Shifts Fail_Shape FAIL: Peak Tailing Decision_RT->Fail_Shape As > 1.2 Fix_Drift Action: Equilibrate Column (>20 column volumes) Fail_Drift->Fix_Drift Fix_Shape Action: Replace TFA (Check pH < 2.5) Fail_Shape->Fix_Shape Fix_Drift->Run_Method_A Fix_Shape->Run_Method_A

Figure 1: Logic flow for establishing and validating the retention time standard for this compound.

Troubleshooting Guide

IssueRoot CauseCorrective Action
RT Drift (Early Elution) Loss of ion-pairing agent (TFA) or organic evaporation.Prepare fresh mobile phase. Ensure TFA concentration is strictly 0.1%.
Peak Tailing Silanol interaction due to insufficient protonation.Increase TFA to 0.15% or switch to a "Base Deactivated" column (e.g., Zorbax Bonus-RP).
Split Peaks Sample solvent incompatibility.Dissolve the standard in the starting mobile phase (90:10 Water:ACN) rather than 100% ACN.
Ghost Peaks Carryover from previous highly lipophilic runs.Run a blank injection with a high-organic gradient wash (95% ACN) between standards.

References

  • BenchChem. (2025).[1][5] Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives. BenchChem Technical Support. Link

  • PubChem. (2025).[6] 4-Bromo-1,8-naphthyridine (CID 12422527) Physicochemical Properties. National Library of Medicine. Link

  • Dolan, J. W. (2013). Retention Shifts in HPLC: Causes and Cures. LCGC International. Link

  • Gogoi, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Link

Sources

Safety Operating Guide

Operational Safety & Handling Protocol: 4-Bromo-2-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Bromo-2-methyl-1,8-naphthyridine (CAS: 1824203-20-4 ) is a halogenated nitrogen heterocycle primarily used as a scaffold in medicinal chemistry for the synthesis of bioactive compounds, including anti-tubercular and anti-tumor agents.[1][2][3]

While specific toxicological data for this exact derivative is limited, it shares structural homology with 1,8-naphthyridine and 4-bromo-1,8-naphthyridine , necessitating its classification as a Hazardous Substance .[1][2] It must be treated as a potent Skin/Eye Irritant and a potential Acute Toxin (Oral) .[1]

Critical Control Points:

  • Containment: All solid handling must occur within a certified chemical fume hood or a powder containment balance enclosure.[1]

  • Skin Protection: Double-gloving is mandatory when handling solutions, specifically when dissolved in permeating solvents like Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).[1][2]

  • Waste Stream: Segregate as Halogenated Organic Waste .[1]

Risk Assessment & Hazard Identification (GHS)

Based on structural analogs and vendor safety data sheets (SDS).

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1][2][4]H302
Skin Corrosion/Irritation 2Causes skin irritation.[1][4][5][6]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[1]H319
STOT - Single Exposure 3May cause respiratory irritation.[1][2]H335

Physical Properties Relevant to Safety:

  • State: Solid (Powder/Crystalline).[1]

  • Solubility: Soluble in DCM, Chloroform, DMSO, Methanol; sparingly soluble in water.

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.[1]

Personal Protective Equipment (PPE) Matrix

Effective protection relies on matching the PPE to the physical state of the compound.[1]

PPE Selection Decision Tree

Figure 1: Logic flow for selecting appropriate PPE based on experimental conditions.

PPE_Selection Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution Phase State->Solution Level1 LEVEL 1 PPE: Nitrile Gloves (4 mil) Safety Glasses Lab Coat Solid->Level1 Weighing/Transfer Solvent Solvent Type? Solution->Solvent Standard Standard (MeOH, EtOAc) Solvent->Standard Permeating Permeating (DCM, DMSO) Solvent->Permeating Level2 LEVEL 2 PPE: Double Nitrile (8 mil total) Chemical Splash Goggles Lab Coat Standard->Level2 Level3 LEVEL 3 PPE: Silver Shield / Laminate Gloves Face Shield + Goggles Chem-Resistant Apron Permeating->Level3

Caption: PPE selection logic based on physical state and solvent carrier. Note the escalation for permeating solvents.[1]

Detailed PPE Specifications
ComponentStandard Protocol (Solid Handling)High-Risk Protocol (Solution/Synthesis)
Hand Protection Single Nitrile Gloves (0.11 mm / 4 mil).[1][2] Change every 60 mins or immediately upon splash.[1]Double Nitrile OR Silver Shield® (Laminate) if using DCM/Chloroform.[1] Standard nitrile degrades rapidly in halogenated solvents.[1]
Eye Protection Safety Glasses with side shields (ANSI Z87.1).[1]Chemical Splash Goggles . Face shield required if volume > 500 mL.[1]
Body Protection Standard Cotton Lab Coat.[1]Flame-Resistant (Nomex) Lab Coat + Chemical Apron if handling > 10g.[1][2]
Respiratory Not required if working in Fume Hood.[1]N95/P100 Respirator if weighing outside hood (NOT RECOMMENDED).[1]

Operational Handling Protocol

Phase 1: Weighing & Transfer

Objective: Prevent inhalation of dust and contamination of surfaces.[1]

  • Preparation: Place a disposable balance draft shield or work within the fume hood.[1] Line the work surface with an absorbent, plastic-backed mat.[1]

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/static-prone to prevent dispersal.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

  • Decontamination: Immediately wipe the balance and surrounding area with a methanol-dampened tissue after weighing.[1] Dispose of the tissue as hazardous waste.[1]

Phase 2: Reaction Setup (Synthesis)

Objective: Safe dissolution and reagent addition.

  • Solvent Choice: If possible, avoid DCM (Dichloromethane) due to its ability to carry the compound through nitrile gloves. Prefer Ethyl Acetate or Methanol if chemistry permits.[1]

  • Addition: Add solvent slowly to the solid to avoid "puffing" of the powder.[1]

  • Heating: If heating is required, ensure the reaction vessel is equipped with a reflux condenser and inert gas line (Nitrogen/Argon) to prevent vapor escape.

  • Labeling: Clearly label the flask with "Halogenated Heterocycle - Irritant" and the CAS number 1824203-20-4 .[1][2]

Operational Workflow Diagram

Figure 2: Step-by-step handling process ensuring containment and safety.

Handling_Workflow Start Start Check_Eng Check Fume Hood (>100 fpm) Start->Check_Eng Weigh Weigh Solid (In Hood/Enclosure) Check_Eng->Weigh Dissolve Dissolve Solid (Add Solvent Slowly) Weigh->Dissolve Reaction Run Reaction (Closed System) Dissolve->Reaction Quench Quench/Workup Reaction->Quench Waste Dispose Waste (Halogenated) Quench->Waste

Caption: Operational workflow from engineering control verification to waste disposal.

Emergency Response & Decontamination

Exposure Scenarios[1][5][6][8]
  • Eye Contact: Immediately flush with tepid water for 15 minutes at an eyewash station.[1] Hold eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing/gloves.[1] Wash skin thoroughly with soap and water.[1][4][5][7] Do not use ethanol (may increase absorption).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Spill Cleanup (Solid)[1][3]
  • Alert: Notify nearby personnel.

  • PPE: Don safety goggles and double nitrile gloves.[1]

  • Contain: Cover the spill with a damp paper towel (water or methanol) to prevent dust generation.[1]

  • Collect: Scoop up the material and the towel into a wide-mouth hazardous waste jar.

  • Clean: Wipe the area 3 times with soap and water.[1]

Spill Cleanup (Solution)[1][3][8]
  • Absorb: Use vermiculite or a commercial organic spill pad.[1]

  • Ventilate: Ensure the fume hood sash is lowered.

  • Dispose: Place saturated absorbents into a sealed bag, then into the solid hazardous waste bin.

Waste Disposal Strategy

Compliance with local environmental regulations (e.g., RCRA in the US) is mandatory.

Waste CategoryDescriptionDisposal Method
Solid Waste Contaminated gloves, paper towels, weighing boats.[1][2]Hazardous Solid Waste . Double-bagged and labeled "Contaminated Debris (Halogenated)".[1][2]
Liquid Waste Mother liquors, reaction mixtures, rinses.Halogenated Organic Waste . Do NOT mix with aqueous acid/base waste.[1]
Sharps Needles, broken glass contaminated with product.Chemically Contaminated Sharps container.

Disposal Logic:

  • Never dispose of this compound down the drain.[1]

  • Segregation: Keep separate from non-halogenated solvents (e.g., Acetone, Ethanol) if your facility recycles non-halogenated waste, as the bromine content can contaminate the recycling stream.

References

  • PubChem . (2025).[1][8] this compound (Compound).[1][2][3][9] National Library of Medicine.[1] Retrieved February 12, 2026, from [Link][2]

  • Washington State University . (n.d.).[1] Halogenated Solvents Handling & Safety. Environmental Health & Safety. Retrieved February 12, 2026, from [Link][2]

  • Royal Society of Chemistry . (2019).[1][10] A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Retrieved February 12, 2026, from [Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.